11-trans Leukotriene D4
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9+,12-11+,16-13+/t20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEESKJGWJFYOOK-KJGJJCHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Biological Activity of 11-trans Leukotriene D4 in Airway Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteinyl leukotrienes (CysLTs), particularly Leukotriene D4 (LTD4), are potent lipid mediators implicated in the pathophysiology of asthma and other inflammatory airway diseases. They are well-characterized bronchoconstrictors, contributing to airway hyperresponsiveness. LTD4 exerts its effects through activation of specific G protein-coupled receptors, primarily the CysLT1 receptor, on airway smooth muscle cells.[1][2] The geometric isomerization of the double bonds in the leukotriene structure can significantly impact biological activity. This technical guide provides an in-depth analysis of the biological activity of 11-trans Leukotriene D4 (11-trans LTD4), a geometric isomer of LTD4, on airway smooth muscle. Due to the limited availability of data on 11-trans LTD4, particularly in human tissues, this guide synthesizes the available preclinical data and draws comparisons with the well-documented effects of its cis-isomer, LTD4.
Quantitative Analysis of Biological Potency
The contractile potency of 11-trans LTD4 has been primarily characterized in guinea pig airway smooth muscle. Comparative data with LTD4 highlights a significant reduction in potency for the 11-trans isomer.
| Agonist | Tissue | Species | Potency Metric (EC50/ED50) | Relative Potency to LTD4 | Reference |
| This compound | Trachea | Guinea Pig | 12-60 nM | 10-25% | [3][4][5] |
| Leukotriene D4 | Trachea | Guinea Pig | ~1-5 nM | 100% | [3][4][5] |
| Leukotriene D4 | Bronchus | Human | 1.7 nM | - | [6] |
| Leukotriene D4 | Trachea | Human | 1.8 nM | - | [6] |
Note: EC50/ED50 values represent the concentration of the agonist that produces 50% of the maximal response. A higher value indicates lower potency. The data for human tissue is provided for LTD4 as a benchmark, as no direct quantitative data for 11-trans LTD4 in human airway smooth muscle is currently available in the public domain.
Signaling Pathways in Airway Smooth Muscle Contraction
The contractile response of airway smooth muscle to cysteinyl leukotrienes is initiated by the activation of CysLT1 receptors, which are coupled to Gq/11 proteins. This activation triggers a cascade of intracellular events leading to an increase in intracellular calcium concentration ([Ca2+]) and subsequent muscle contraction. While the specific signaling pathway for 11-trans LTD4 has not been explicitly elucidated, it is presumed to interact with the same receptor systems as LTD4, albeit with lower affinity or efficacy.
The canonical signaling pathway for LTD4-induced airway smooth muscle contraction is depicted below:
Caption: LTD4 signaling pathway in airway smooth muscle contraction.
Experimental Protocols
The following provides a generalized methodology for assessing the contractile activity of leukotrienes on isolated airway smooth muscle, based on commonly cited experimental procedures.
Tissue Preparation
-
Source: Human bronchial rings can be obtained from surgical resections or from organ donors in accordance with institutional review board approval. Guinea pig tracheas are a common animal model.
-
Dissection: The trachea or bronchi are dissected free of connective tissue and epithelium may be left intact or denuded. The tissue is cut into rings or strips.
-
Mounting: The tissue preparations are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Tensioning: An optimal baseline tension is applied to the tissue (e.g., 1-2 grams) and allowed to equilibrate for a period of time (e.g., 60-90 minutes).
Contractile Response Measurement
-
Agonist Addition: Cumulative concentration-response curves are generated by the stepwise addition of the agonist (e.g., 11-trans LTD4 or LTD4) to the organ bath.
-
Data Acquisition: Changes in isometric tension are recorded using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: The contractile responses are typically expressed as a percentage of the maximal contraction induced by a reference agonist, such as carbachol (B1668302) or potassium chloride. EC50 values are calculated using non-linear regression analysis.
The logical workflow for such an experiment is illustrated below:
Caption: Experimental workflow for airway smooth muscle contraction assay.
Discussion and Future Directions
The available data indicates that 11-trans LTD4 is a biologically active molecule capable of inducing airway smooth muscle contraction, albeit with significantly lower potency than its parent compound, LTD4.[3][4][5] The geometric configuration of the double bonds in the eicosanoid backbone is a critical determinant of its interaction with the CysLT receptors.
A major gap in the current understanding is the lack of data on the activity of 11-trans LTD4 in human airway smooth muscle. Given the species-specific differences in receptor pharmacology, it is crucial to conduct studies on human tissues to ascertain the relevance of the findings from guinea pig models.
Furthermore, the receptor binding profile of 11-trans LTD4 remains to be determined. Radioligand binding assays using cloned human CysLT1 and CysLT2 receptors would be invaluable in elucidating the affinity of 11-trans LTD4 for these receptors and would provide a molecular basis for its reduced potency.
Conclusion
This compound is a less potent isomer of LTD4 that retains a fraction of its contractile activity on airway smooth muscle. While its role in the complex inflammatory milieu of the airways is likely minor compared to LTD4, its presence as a stable isomer warrants further investigation, particularly in the context of human airway physiology and disease. Future research should focus on characterizing its activity and receptor pharmacology in human tissues to provide a more complete understanding of its potential contribution to airway hyperresponsiveness. This knowledge will be critical for the development of more targeted and effective therapeutics for asthma and related disorders.
References
- 1. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Pharmacological study of the contractile activity of leukotriene C4 and D4 on isolated human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of 11-trans-Leukotriene D4 from Leukotriene C4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotrienes are potent inflammatory mediators derived from the metabolism of arachidonic acid by the 5-lipoxygenase pathway. The cysteinyl leukotrienes (CysLTs), which include leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are particularly implicated in the pathophysiology of asthma and other allergic diseases. The conversion of LTC4 to the more stable and potent LTD4 is a critical step in the CysLT signaling cascade. While the biosynthesis of LTD4 from its cis-isomer, LTC4, is well-characterized, the metabolic fate of its geometric isomer, 11-trans-Leukotriene C4 (11-trans-LTC4), is less understood. This technical guide provides a comprehensive overview of the biosynthesis of 11-trans-LTD4 from 11-trans-LTC4, detailing the enzymatic pathways, quantitative data, and relevant experimental protocols. Although direct enzymatic studies on 11-trans-LTC4 are limited, this guide synthesizes the available evidence to provide a robust framework for researchers in the field.
Core Biosynthetic Pathway: The Role of Gamma-Glutamyl Transferase and Gamma-Glutamyl Leukotrienase
The conversion of LTC4 to LTD4 is primarily catalyzed by the cell-surface enzyme gamma-glutamyltransferase (GGT). This enzyme removes the γ-glutamyl moiety from the glutathione (B108866) backbone of LTC4.[1][2][3][4][5] In addition to the canonical GGT (GGT1), another enzyme, gamma-glutamyl leukotrienase (GGT5), has been identified and shown to possess the ability to convert LTC4 to LTD4.[6]
While direct enzymatic studies on the conversion of 11-trans-LTC4 to 11-trans-LTD4 are not extensively documented in the current literature, the in vivo formation of downstream metabolites such as N-acetyl-11-trans-leukotriene E4 strongly suggests that 11-trans-LTC4 undergoes a similar metabolic conversion to 11-trans-LTD4.[2] It is highly probable that GGT1 and/or GGT5 are the enzymes responsible for this conversion, given their established role in metabolizing the cis-isomer.
Signaling Pathway Diagram
Caption: Enzymatic conversion of 11-trans-LTC4 to 11-trans-LTD4.
Quantitative Data
Quantitative kinetic data for the enzymatic conversion of LTC4 by human GGT1 and GGT5 have been determined. While specific data for the 11-trans isomer is not available, the data for the cis-isomer provides a valuable benchmark for researchers investigating the metabolism of 11-trans-LTC4.
| Enzyme | Substrate | Km (μM) | Reference |
| Human GGT1 | Leukotriene C4 | 10.8 ± 0.1 | [6] |
| Human GGT5 | Leukotriene C4 | 10.2 ± 0.1 | [6] |
| Human GGT1 | Glutathione (GSH) | 10.60 ± 0.07 | [6] |
| Human GGT5 | Glutathione (GSH) | 10.50 ± 0.05 | [6] |
| Human GGT1 | Oxidized Glutathione (GSSG) | 8.80 ± 0.05 | [6] |
| Human GGT5 | Oxidized Glutathione (GSSG) | 42.60 ± 0.06 | [6] |
Experimental Protocols
In Vitro Gamma-Glutamyltransferase (GGT) Activity Assay
This protocol is a general method for measuring GGT activity and can be adapted to study the conversion of 11-trans-LTC4 to 11-trans-LTD4.
Objective: To determine the kinetic parameters of GGT-mediated conversion of 11-trans-LTC4.
Materials:
-
Purified human GGT1 or GGT5 enzyme
-
11-trans-Leukotriene C4 (substrate)
-
Leukotriene D4 (for standard curve)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the assay buffer, a known concentration of purified GGT enzyme, and varying concentrations of 11-trans-LTC4.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 5, 10, 15, 30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as ice-cold methanol (B129727) or perchloric acid.
-
Sample Preparation: Centrifuge the terminated reactions to pellet any precipitated protein. Collect the supernatant for analysis.
-
HPLC Analysis: Inject the supernatant onto a reversed-phase C18 column. Use a mobile phase gradient suitable for separating 11-trans-LTC4 and 11-trans-LTD4. Monitor the elution profile at the characteristic absorbance wavelength for leukotrienes (around 280 nm).
-
Quantification: Generate a standard curve using known concentrations of LTD4. Quantify the amount of 11-trans-LTD4 produced in each reaction by comparing the peak area to the standard curve.
-
Kinetic Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Workflow Diagram for GGT Activity Assay
Caption: Experimental workflow for GGT activity assay.
HPLC Separation of Leukotriene Isomers
A robust HPLC method is essential for separating and quantifying 11-trans-LTC4 and its metabolites.
Column: Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
Mobile Phase: A gradient of methanol in water, with a small percentage of acetic acid, adjusted to a specific pH (e.g., pH 5.4 with ammonium (B1175870) hydroxide).
Example Gradient:
-
Start with a lower concentration of methanol (e.g., 50-60%) and increase to a higher concentration (e.g., 90-100%) over a period of 20-30 minutes.
Detection: UV detector set at 280 nm.
Note: The exact gradient and mobile phase composition may need to be optimized based on the specific column and HPLC system used.
Conclusion
The biosynthesis of 11-trans-leukotriene D4 from 11-trans-leukotriene C4 is a critical, yet understudied, aspect of cysteinyl leukotriene metabolism. Based on the available evidence, it is highly probable that gamma-glutamyltransferase (GGT1) and/or gamma-glutamyl leukotrienase (GGT5) catalyze this conversion. This technical guide provides the foundational knowledge and experimental frameworks necessary for researchers to further investigate this pathway. Elucidating the specific kinetics and regulation of 11-trans-LTC4 metabolism will be crucial for a more complete understanding of CysLT biology and for the development of novel therapeutics targeting inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of leukotrienes in blood plasma studied by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interconversion of leukotrienes catalyzed by purified gamma-glutamyl transpeptidase: concomitant formation of leukotriene D4 and gamma-glutamyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discriminative effect of gamma-glutamyl transpeptidase inhibitors on metabolism of leukotriene C4 in peritoneal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
11-trans Leukotriene D4: A Technical Guide to its Function in Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene D4 (LTD4) is a potent lipid mediator known to play a significant role in the pathophysiology of various inflammatory diseases, most notably asthma. Its isomer, 11-trans Leukotriene D4 (11-trans-LTD4), formed through the isomerization of the 11-cis double bond, also exhibits biological activity, albeit with reduced potency. This technical guide provides an in-depth overview of the function of 11-trans-LTD4 in inflammatory responses, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows. A comprehensive understanding of 11-trans-LTD4 is crucial for researchers and drug development professionals working on novel anti-inflammatory therapeutics targeting the cysteinyl leukotriene pathway.
Introduction to Cysteinyl Leukotrienes and 11-trans-LTD4
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are synthesized from arachidonic acid via the 5-lipoxygenase pathway.[1] These potent lipid mediators are primarily produced by inflammatory cells such as mast cells, eosinophils, basophils, and macrophages.[2] CysLTs exert their effects by binding to specific G-protein coupled receptors, namely CysLT1R and CysLT2R.[3][4] LTD4 is the most potent endogenous agonist for CysLT1R, the receptor responsible for many of the pathological features of asthma, including bronchoconstriction, increased vascular permeability, and eosinophil recruitment.[3][5]
11-trans-LTD4 is a geometric isomer of LTD4, differing in the configuration of the double bond at the C-11 position.[6][7] This isomerization can occur during storage and under certain chemical conditions.[6][8] While generally considered less potent than its cis-isomer, 11-trans-LTD4 retains a significant degree of biological activity and therefore warrants careful consideration in the study of inflammatory processes.
Quantitative Data Presentation
The available quantitative data for 11-trans-LTD4 primarily focuses on its contractile activity on smooth muscle tissues. Data on its potency in other key inflammatory responses, such as cytokine release and cell migration, as well as its direct receptor binding affinities, are not extensively reported in the current literature.
Table 1: Comparative Potency of LTD4 and 11-trans-LTD4 in Smooth Muscle Contraction
| Agonist | Tissue | Parameter | Value | Reference(s) |
| LTD4 | Guinea Pig Trachea | EC50 | ~1-5 nM | [9] |
| 11-trans-LTD4 | Guinea Pig Trachea | ED50 | 12-60 nM | [6][7][10] |
| LTD4 | Guinea Pig Ileum | Relative Potency | 1 | [6] |
| 11-trans-LTD4 | Guinea Pig Ileum | Relative Potency | ~0.1-0.25 | [6][7] |
| LTD4 | Guinea Pig Parenchyma | Relative Potency | 1 | [6] |
| 11-trans-LTD4 | Guinea Pig Parenchyma | Relative Potency | ~0.1-0.25 | [6] |
Note: EC50/ED50 values represent the concentration of the agonist that produces 50% of the maximal response. Relative potency is expressed as a fraction of the potency of LTD4.
Signaling Pathways
LTD4 and, by extension, 11-trans-LTD4, mediate their effects through the activation of CysLT receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway for CysLT1R involves the activation of the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade of events ultimately leads to various cellular responses, including smooth muscle contraction and the transcription of pro-inflammatory genes.
Experimental Protocols
The following are detailed methodologies for key experiments that can be utilized to investigate the function of 11-trans-LTD4 in inflammatory responses.
Radioligand Binding Assay for CysLT Receptors
This protocol is designed to determine the binding affinity (Ki) of 11-trans-LTD4 for CysLT1R and CysLT2R.
Materials:
-
Cell membranes prepared from cells overexpressing human CysLT1R or CysLT2R.
-
[³H]-LTD4 (radioligand).
-
11-trans-LTD4 and unlabeled LTD4 (competitors).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-LTD4 (at a concentration near its Kd), and 50 µL of varying concentrations of 11-trans-LTD4 or unlabeled LTD4.
-
Initiate the binding reaction by adding 100 µL of cell membrane suspension (containing a predetermined amount of protein).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled LTD4) from total binding.
-
Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay measures the ability of 11-trans-LTD4 to induce an increase in intracellular calcium concentration, a key downstream event of CysLT receptor activation.
Materials:
-
Cells expressing CysLT receptors (e.g., HEK293 cells or primary immune cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
11-trans-LTD4 and LTD4.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye by incubating them in HBSS containing the dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of 11-trans-LTD4 or LTD4 into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
Analyze the data to determine the peak fluorescence response for each concentration and calculate the EC50 value.
Cytokine Release Assay (ELISA)
This protocol quantifies the release of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) from immune cells upon stimulation with 11-trans-LTD4.
Materials:
-
Primary immune cells (e.g., human peripheral blood mononuclear cells [PBMCs] or mast cells).
-
Cell culture medium.
-
11-trans-LTD4 and LTD4.
-
Commercially available ELISA kits for the cytokines of interest.
-
Plate reader for absorbance measurement.
Procedure:
-
Plate the immune cells in a 24-well plate and allow them to adhere or stabilize.
-
Stimulate the cells with varying concentrations of 11-trans-LTD4 or LTD4 for a predetermined time (e.g., 6-24 hours).
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance using a plate reader.
-
Generate a standard curve and determine the concentration of the cytokine in each sample.
-
Plot the cytokine concentration against the agonist concentration to determine the EC50.
Neutrophil Chemotaxis Assay
This assay assesses the ability of 11-trans-LTD4 to induce the directed migration of neutrophils.
Materials:
-
Freshly isolated human neutrophils.
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 3-5 µm pores).
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA).
-
11-trans-LTD4 and a known chemoattractant (e.g., fMLP or LTB4) as a positive control.
-
Staining solution (e.g., Diff-Quik) and microscope.
Procedure:
-
Place the chemotaxis buffer containing varying concentrations of 11-trans-LTD4 or the positive control in the lower wells of the chemotaxis chamber.
-
Place the Transwell insert into each well.
-
Add a suspension of neutrophils in chemotaxis buffer to the upper chamber of the insert.
-
Incubate the chamber at 37°C in a humidified incubator for a specified time (e.g., 60-90 minutes) to allow for cell migration.
-
Remove the insert and wipe the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Calculate the chemotactic index (fold increase in migration over buffer control).
Conclusion and Future Directions
11-trans-LTD4, an isomer of the potent inflammatory mediator LTD4, demonstrates significant biological activity, particularly in inducing smooth muscle contraction. While its potency is reduced compared to LTD4, its presence in biological systems, arising from the isomerization of LTD4, necessitates its consideration in the study of inflammatory diseases.
This technical guide has summarized the currently available quantitative data for 11-trans-LTD4 and provided detailed protocols for its further characterization. A significant gap in the literature exists regarding the quantitative assessment of its effects on various inflammatory cell types and its precise receptor binding affinities. Future research should focus on:
-
Comprehensive Pharmacological Profiling: Determining the binding affinities (Ki) and functional potencies (EC50) of 11-trans-LTD4 at both CysLT1R and CysLT2R.
-
Cellular and In Vivo Studies: Quantifying the effects of 11-trans-LTD4 on inflammatory responses such as cytokine and chemokine release, immune cell chemotaxis, and vascular permeability, both in vitro and in relevant animal models of inflammation.
-
Investigation of Isomerization: Understanding the kinetics and conditions that favor the isomerization of LTD4 to 11-trans-LTD4 in vivo.
A more complete understanding of the biological role of 11-trans-LTD4 will provide a clearer picture of the complexities of the cysteinyl leukotriene pathway and may reveal new avenues for therapeutic intervention in inflammatory diseases.
References
- 1. Lutein Isomers: Preparation, Separation, Structure Elucidation, and Occurrence in 20 Medicinal Plants | MDPI [mdpi.com]
- 2. Transcellular biosynthesis contributes to the production of leukotrienes during inflammatory responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of endothelin binding and calcium mobilization in C6-BU-1 rat glioma and N18TG2 mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunological and metabolic effects of cis-9, trans-11-conjugated linoleic acid in subjects with birch pollen allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene D4 role in allergic asthma pathogenesis from cellular and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The biologically active leukotrienes. Biosynthesis, metabolism, receptors, functions, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Comparative studies on the leukotriene D4-metabolizing enzyme of different types of leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isomeric Agonist: A Technical Guide to 11-trans Leukotriene D4's Mechanism in Bronchoconstriction
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of 11-trans Leukotriene D4 (11-trans LTD4) in inducing bronchoconstriction. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the pharmacology, signaling pathways, and experimental investigation of this important, yet often overlooked, isomer of Leukotriene D4 (LTD4).
Introduction
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid that play a central role in the pathophysiology of asthma and other inflammatory airway diseases. They are primarily known for their powerful bronchoconstrictive effects. LTD4 is a well-characterized agonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R), a G-protein coupled receptor expressed on airway smooth muscle cells. 11-trans LTD4 is a geometric isomer of LTD4, and while it is often considered a less potent form, it retains significant biological activity and is crucial to understanding the full spectrum of CysLT-mediated airway responses. This guide will delineate the specific actions of 11-trans LTD4 at the molecular and cellular levels, leading to airway smooth muscle contraction.
Pharmacology of this compound
11-trans LTD4 is a C-11 double bond isomer of LTD4. While its binding affinity and potency are generally lower than that of LTD4, it remains a significant agonist at the CysLT1 receptor.
Data Presentation: Quantitative Pharmacological Parameters
| Parameter | Agonist | Value | Species/Tissue | Reference |
| Potency (Relative to LTD4) | 11-trans LTD4 | 10-25% | Guinea Pig Trachea, Ileum, Parenchyma | [1] |
| ED₅₀ (Effective Dose, 50%) | 11-trans LTD4 | 12-60 nM | Guinea Pig Trachea Contraction | |
| Antibody Cross-reactivity | 11-trans LTD4 | 30% | in a ³H-RIA kit for LTC4 | [2] |
Mechanism of Action: The Signaling Cascade
The bronchoconstrictive effects of 11-trans LTD4 are initiated by its binding to the CysLT1 receptor on the surface of airway smooth muscle cells. This interaction triggers a cascade of intracellular signaling events, culminating in muscle contraction.
Receptor Binding and G-Protein Activation
11-trans LTD4 acts as an agonist at the CysLT1 receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins. The CysLT1 receptor is primarily coupled to Gq/11 and to a lesser extent, Gi/o proteins.
Downstream Second Messengers and Calcium Mobilization
Activation of Gq/11 by the 11-trans LTD4-CysLT1R complex stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), the main intracellular calcium store. This binding triggers the release of Ca²⁺ from the SR into the cytosol, leading to a rapid increase in intracellular calcium concentration.
-
DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC). PKC can phosphorylate various downstream targets, contributing to the sustained phase of muscle contraction.
Calcium-Calmodulin Dependent Contraction
The increase in cytosolic Ca²⁺ is the primary trigger for smooth muscle contraction. Calcium ions bind to calmodulin (CaM), forming a Ca²⁺-CaM complex. This complex then activates myosin light chain kinase (MLCK). MLCK phosphorylates the regulatory light chain of myosin, which enables the myosin head to interact with actin filaments, leading to cross-bridge cycling and muscle contraction.
Signaling Pathway Diagram
Caption: Signaling pathway of 11-trans LTD4-induced bronchoconstriction.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the bronchoconstrictive effects of 11-trans LTD4. These protocols are based on established methods for studying leukotrienes.
In-Vitro Guinea Pig Trachea Contraction Assay
Objective: To measure the contractile response of isolated guinea pig tracheal smooth muscle to 11-trans LTD4.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose), aerated with 95% O₂ / 5% CO₂
-
This compound stock solution
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize the guinea pig.
-
Excise the trachea and place it in ice-cold Krebs-Henseleit buffer.
-
Dissect the trachea into rings, 3-4 mm in width.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit buffer at 37°C, continuously aerated with 95% O₂ / 5% CO₂.
-
Connect the rings to isometric force transducers and apply an optimal resting tension of 1 g.
-
Allow the tissues to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.
-
Induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to assess tissue viability.
-
After washout and return to baseline, add cumulative concentrations of 11-trans LTD4 to the organ baths.
-
Record the contractile responses until a maximal effect is achieved.
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
CysLT1 Receptor Binding Assay (Inferred for 11-trans LTD4)
Objective: To determine the binding affinity of 11-trans LTD4 for the CysLT1 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human CysLT1 receptor (e.g., CHO-K1 cells)
-
Radiolabeled LTD4 (e.g., [³H]LTD4)
-
Unlabeled 11-trans LTD4
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the CysLT1R-expressing cell membranes with a fixed concentration of [³H]LTD4 and varying concentrations of unlabeled 11-trans LTD4 in the binding buffer.
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled LTD4.
-
Calculate the specific binding of [³H]LTD4 at each concentration of 11-trans LTD4.
-
Analyze the data using non-linear regression to determine the IC₅₀ of 11-trans LTD4 and subsequently calculate its Ki value.
Intracellular Calcium Imaging
Objective: To visualize and quantify the increase in intracellular calcium in airway smooth muscle cells in response to 11-trans LTD4.
Materials:
-
Primary human airway smooth muscle cells (HASMCs)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Fluorescence microscope with an imaging system
Procedure:
-
Culture HASMCs on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution of the dye in HBSS.
-
Wash the cells to remove excess dye.
-
Mount the coverslip on the stage of a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Perfuse the cells with a solution containing 11-trans LTD4.
-
Record the changes in fluorescence intensity over time.
-
Calibrate the fluorescence signal to represent intracellular calcium concentrations.
Experimental and Logical Workflows
Experimental Workflow for Characterizing 11-trans LTD4 Activity
Caption: A typical experimental workflow for characterizing 11-trans LTD4's bronchoconstrictive activity.
Conclusion
This compound, while less potent than its cis-isomer, is a significant contributor to the bronchoconstrictive effects mediated by cysteinyl leukotrienes. Its mechanism of action mirrors that of LTD4, involving the activation of the CysLT1 receptor, subsequent Gq/11-mediated signaling through PLC and IP3, and a resultant increase in intracellular calcium that drives airway smooth muscle contraction. A thorough understanding of the pharmacology and signaling of 11-trans LTD4 is essential for the development of more effective and comprehensive therapeutic strategies for asthma and related airway diseases. Further research is warranted to fully elucidate the specific binding kinetics and in-vivo contribution of this isomer to airway hyperresponsiveness.
References
Unraveling the Receptor Interactions of 11-trans Leukotriene D4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the receptor binding profile and affinity of 11-trans Leukotriene D4 (11-trans-LTD4), an isomer of the potent inflammatory mediator Leukotriene D4 (LTD4). While direct quantitative binding data for 11-trans-LTD4 remains limited in publicly accessible literature, this document synthesizes available information on its biological activity, the binding characteristics of related cysteinyl leukotrienes (CysLTs), and the associated signaling pathways. Furthermore, it offers detailed experimental protocols for conducting receptor binding assays and visualizes key processes through signaling pathway and workflow diagrams to support further research and drug development efforts in this area.
Introduction: The Cysteinyl Leukotriene Receptor Family
Cysteinyl leukotrienes, including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory and allergic responses. Their effects are mediated through at least two distinct G protein-coupled receptors (GPCRs): the cysteinyl leukotriene receptor 1 (CysLT1) and the cysteinyl leukotriene receptor 2 (CysLT2). These receptors exhibit differential ligand affinities and tissue distribution, leading to a diverse range of physiological and pathological effects.
The CysLT1 receptor is the primary target for a class of anti-asthmatic drugs known as leukotriene receptor antagonists (e.g., montelukast, zafirlukast). It is activated by cysteinyl leukotrienes with a rank order of potency of LTD4 > LTC4 > LTE4. In contrast, the CysLT2 receptor is activated by LTC4 and LTD4 with roughly equal potency (LTC4 = LTD4 > LTE4).
11-trans-LTD4 is a geometric isomer of LTD4. While its biological activity is attenuated compared to LTD4, understanding its interaction with CysLT receptors is crucial for a complete picture of leukotriene pharmacology and for the development of more specific and effective therapeutic agents.
Receptor Binding Profile and Affinity
Direct, quantitative binding data such as dissociation constants (Kd) or inhibition constants (Ki) for 11-trans-LTD4 at CysLT1 and CysLT2 receptors are not extensively reported in the available scientific literature. However, functional studies provide insights into its relative potency.
2.1. Quantitative Data Summary
The following tables summarize the known binding affinities and potencies of the primary cysteinyl leukotrienes and the closely related 11-trans-LTC4. This data provides a comparative context for understanding the likely binding characteristics of 11-trans-LTD4.
| Ligand | Receptor | Cell Type / Tissue | Binding Affinity (Kd/Ki) | Reference(s) |
| LTD4 | CysLT | Human Mesangial Cells | ~12.0 nM (Kd) | [1](2) |
| LTD4 | CysLT | Human Polymorphonuclear Leukocytes | 1.1 - 2.3 nM (Kd) | [3](4) |
| LTD4 | CysLT1 | THP-1 Cell Membranes | 0.47 nM (Kd) | [5](6) |
| 11-trans-LTC4 | CysLT | Guinea Pig Ileum | pKi = 6.58 | [7](8) |
2.2. Functional Potency of 11-trans-LTD4
Functional assays, such as smooth muscle contraction studies, indicate that 11-trans-LTD4 retains about 10-25% of the potency of LTD4. This suggests a lower affinity for its receptor binding sites compared to the parent compound.
| Ligand | Assay | Tissue | Potency | Reference(s) |
| 11-trans-LTD4 | Contraction | Guinea Pig Ileum, Trachea, Parenchyma | 10-25% of LTD4 | [1](9--INVALID-LINK-- |
Signaling Pathways
Activation of both CysLT1 and CysLT2 receptors by their agonists, including LTD4, primarily couples to Gq/11 proteins. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is central to the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes.
Experimental Protocols: Radioligand Binding Assay
To determine the binding affinity of 11-trans-LTD4 for CysLT receptors, a competitive radioligand binding assay is a standard and robust method. The following protocol provides a general framework that can be adapted for specific cell lines or tissue preparations expressing CysLT1 or CysLT2 receptors.
4.1. Materials
-
Radioligand: [³H]-LTD4 (specific activity ~150-200 Ci/mmol)
-
Competitor Ligands: Unlabeled LTD4 (for positive control), 11-trans-LTD4 (test compound), and a non-specific binding control (e.g., a high concentration of unlabeled LTD4 or a CysLT receptor antagonist).
-
Cell Membranes or Whole Cells: A source of CysLT receptors (e.g., membranes from CHO or HEK293 cells stably expressing human CysLT1 or CysLT2, or native tissues like guinea pig lung membranes).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus
-
Scintillation Counter
4.2. Experimental Workflow
4.3. Detailed Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of the competitor ligands (unlabeled LTD4 and 11-trans-LTD4) in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the [³H]-LTD4 in assay buffer to a final concentration that is approximately equal to its Kd for the receptor of interest (if known, otherwise a concentration in the low nanomolar range, e.g., 1-5 nM, is a good starting point).
-
-
Assay Incubation:
-
In a 96-well plate or individual microcentrifuge tubes, combine the following in a final volume of 200-250 µL:
-
Total Binding: Assay buffer, [³H]-LTD4, and the receptor preparation.
-
Non-specific Binding (NSB): A high concentration of unlabeled LTD4 (e.g., 10 µM), [³H]-LTD4, and the receptor preparation.
-
Competition Binding: A range of concentrations of 11-trans-LTD4, [³H]-LTD4, and the receptor preparation.
-
-
Initiate the binding reaction by adding the receptor preparation.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes). The optimal time should be determined in preliminary kinetic experiments.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Immediately wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
4.4. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the log concentration of the competitor (11-trans-LTD4).
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate the Inhibition Constant (Ki):
-
The Ki value, which represents the binding affinity of the competitor, can be calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Conclusion and Future Directions
References
- 1. Comparative effects of inhaled leukotriene C4, leukotriene D4, and histamine in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and transmembrane signaling of leukotriene D4 receptors in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteinyl leukotriene receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Possible existence of leukotriene D4 receptors and mechanism of their signal transduction in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene D4 up-regulates furin expression through CysLT1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and target-size analysis of the leukotriene D4 receptor in the human THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
The Role of 11-trans Leukotriene D4 in Asthma Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, airway edema, and mucus hypersecretion. The cysteinyl leukotrienes (CysLTs) — LTC4, LTD4, and LTE4 — are potent lipid mediators derived from arachidonic acid that play a central role in the pathophysiology of asthma.[1][2] LTD4, in particular, is a powerful bronchoconstrictor and pro-inflammatory agent.[3] This technical guide focuses on a specific isomer of LTD4, 11-trans Leukotriene D4 (11-trans-LTD4), and its role in the complex landscape of asthma. 11-trans-LTD4 is a geometric isomer of LTD4 that forms during the storage of LTD4 solutions and has been shown to retain a significant portion of its biological activity.[4][5] Understanding the pharmacology and pathophysiology of 11-trans-LTD4 is crucial for researchers and drug development professionals aiming to develop more effective and targeted anti-asthmatic therapies.
Core Pathophysiological Roles of Cysteinyl Leukotrienes in Asthma
CysLTs, including LTD4 and its isomer 11-trans-LTD4, contribute to the key features of asthma through their interaction with specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R) and cysteinyl leukotriene receptor 2 (CysLT2R).[6][7] Their actions include:
-
Bronchoconstriction: CysLTs are among the most potent endogenous bronchoconstrictors, leading to the narrowing of airways and difficulty in breathing.[3]
-
Airway Inflammation: They promote the recruitment and activation of inflammatory cells, particularly eosinophils, into the airways.[8][9]
-
Airway Remodeling: Chronic exposure to CysLTs can contribute to structural changes in the airways, such as smooth muscle hypertrophy and mucus gland hyperplasia, leading to a persistent and less reversible form of airway obstruction.[10][11]
-
Increased Vascular Permeability: CysLTs can increase the permeability of blood vessels in the airways, leading to edema and further narrowing of the bronchial passages.
Quantitative Data: 11-trans-LTD4 vs. LTD4
While extensive quantitative data for 11-trans-LTD4 is limited compared to its well-studied isomer, LTD4, existing research provides valuable insights into its relative potency.
| Parameter | This compound | Leukotriene D4 | Reference(s) |
| Potency for Guinea Pig Airway Smooth Muscle Contraction | 10-25% of LTD4 | 100% | [4][5] |
| ED50 for Guinea Pig Trachea Contraction | 12-60 nM | Significantly lower (more potent) | [1][4] |
Signaling Pathways
The biological effects of 11-trans-LTD4, similar to LTD4, are mediated through the activation of CysLT receptors, which are coupled to G-proteins. The primary signaling pathway involves the activation of Gq/11, leading to the stimulation of phospholipase C (PLC) and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction and the activation of pro-inflammatory transcription factors.
Caption: Signaling pathway of 11-trans-LTD4 via the CysLT1 receptor.
Experimental Protocols
In Vitro Airway Smooth Muscle Contraction Assay
This protocol is designed to assess the contractile response of airway smooth muscle to 11-trans-LTD4.
Materials:
-
Guinea pig tracheas
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
11-trans-LTD4 stock solution
-
Organ bath system with force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Euthanize a guinea pig and dissect the trachea.
-
Prepare tracheal ring segments (2-3 mm in width).
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.
-
Induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM) to assess tissue viability.
-
After washing and returning to baseline tension, add cumulative concentrations of 11-trans-LTD4 to the organ bath.
-
Record the isometric tension generated by the tracheal rings.
-
Construct a concentration-response curve and calculate the EC50 value.
Caption: Workflow for in vitro airway smooth muscle contraction assay.
In Vivo Murine Model of Airway Hyperresponsiveness
This protocol outlines a method to evaluate the effect of 11-trans-LTD4 on airway hyperresponsiveness in a mouse model of asthma.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Alum adjuvant
-
11-trans-LTD4 solution for nebulization
-
Whole-body plethysmography system
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.
-
Challenge: Challenge the sensitized mice with aerosolized OVA on days 21, 22, and 23 to induce an asthmatic phenotype.
-
11-trans-LTD4 Administration: On day 25, expose the mice to an aerosol of 11-trans-LTD4 or vehicle control.
-
Airway Hyperresponsiveness Measurement: Shortly after 11-trans-LTD4 administration, assess airway hyperresponsiveness to increasing concentrations of nebulized methacholine using whole-body plethysmography. The parameter "enhanced pause" (Penh) is often used as a surrogate for airway obstruction.
-
Data Analysis: Compare the methacholine dose-response curves between the 11-trans-LTD4-treated and vehicle-treated groups.
Caption: Workflow for in vivo murine model of airway hyperresponsiveness.
Conclusion and Future Directions
11-trans-LTD4, as a biologically active isomer of LTD4, contributes to the pathophysiology of asthma, albeit with a lower potency than its cis-isomer. Its ability to induce bronchoconstriction and likely participate in pro-inflammatory signaling pathways underscores the importance of considering all active leukotriene isomers in asthma research. The development of CysLT1R antagonists has been a significant advancement in asthma therapy, and their efficacy is likely due in part to the blockade of the effects of both LTD4 and its isomers like 11-trans-LTD4.[7][12]
Future research should focus on several key areas:
-
Receptor Binding Affinity: Determining the precise binding affinities (Ki values) of 11-trans-LTD4 for both CysLT1R and CysLT2R is essential for a complete pharmacological characterization.
-
Downstream Signaling: A more detailed elucidation of the downstream signaling events specifically triggered by 11-trans-LTD4 will provide a clearer understanding of its unique contributions to asthma pathophysiology.
-
In Vivo Studies: Further in vivo studies are needed to fully characterize the inflammatory and airway remodeling effects of 11-trans-LTD4 in relevant animal models of asthma.
A comprehensive understanding of the role of 11-trans-LTD4 will aid in the refinement of existing therapeutic strategies and the development of novel drugs that more effectively target the entire spectrum of bioactive leukotrienes in asthma.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Biosynthesis and biological activity of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene D4 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Characterization of the human cysteinyl leukotriene CysLT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteinyl leukotriene receptor-1 antagonists as modulators of innate immune cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukotrienes and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cysteinyl leukotriene upregulates IL-11 expression in allergic airway disease of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cysteinyl leukotriene D4 (LTD4) promotes airway epithelial cell inflammation and remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of LTD4 on human airway smooth muscle cell proliferation, matrix expression, and contraction In vitro: differential sensitivity to cysteinyl leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the 11-trans Leukotriene D4 Signaling Cascade in Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene D4 (LTD4), a potent lipid mediator of the cysteinyl leukotriene (CysLT) family, plays a pivotal role in the pathophysiology of various inflammatory diseases, particularly those affecting epithelial tissues such as asthma and inflammatory bowel disease. While the 11-trans isomer of LTD4 exists, it is the more biologically active and well-studied LTD4 that is the primary focus of research into CysLT signaling. This technical guide provides a comprehensive overview of the LTD4 signaling cascade in epithelial cells, from receptor engagement to downstream cellular responses. It is designed to be a valuable resource for researchers and professionals involved in the study of inflammatory signaling and the development of novel therapeutics targeting this pathway.
The primary receptor for LTD4 is the cysteinyl leukotriene receptor 1 (CysLT1R), a G-protein coupled receptor (GPCR). The binding of LTD4 to CysLT1R initiates a complex network of intracellular signaling events that ultimately dictate the cellular response. In epithelial cells, these responses are diverse and include calcium mobilization, cell proliferation, cytokine and chemokine secretion, and tissue remodeling. Understanding the intricacies of this signaling cascade is crucial for the development of targeted therapies that can modulate the inflammatory processes driven by LTD4.
The Leukotriene D4 Signaling Cascade in Epithelial Cells
The binding of LTD4 to its primary receptor, CysLT1R, on the surface of epithelial cells triggers the activation of heterotrimeric G-proteins, leading to the initiation of multiple downstream signaling pathways. Evidence suggests the involvement of both pertussis toxin (PTX)-sensitive (Gαi) and PTX-insensitive (Gαq/12) G-proteins, resulting in a bifurcated and complex signaling network.
A primary consequence of CysLT1R activation is the mobilization of intracellular calcium ([Ca2+]i). This occurs through two distinct mechanisms: an influx of extracellular calcium and the release of calcium from intracellular stores. The PTX-sensitive Gαi pathway has been linked to the influx of extracellular calcium, a process that also involves the activation of protein kinase A (PKA) following a rapid and transient increase in cyclic AMP (cAMP). In contrast, the PTX-insensitive pathway, likely involving Gαq/12, leads to the activation of Phospholipase C gamma (PLCγ). Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The small GTPase Rho has also been shown to be critically involved in this intracellular calcium mobilization.
Downstream of these initial events, a cascade of protein phosphorylation and activation occurs. Protein Tyrosine Kinases (PTKs) play a crucial role in regulating the calcium influx. Furthermore, the activation of the Ras-Raf-MEK-ERK1/2 (MAPK) pathway is a key driver of LTD4-induced cell proliferation in epithelial cells. This can occur through both CysLT1R-dependent and epidermal growth factor receptor (EGFR) transactivation mechanisms.
The culmination of this signaling cascade is the modulation of gene expression and subsequent cellular responses. LTD4 has been shown to induce the expression of various inflammatory and remodeling-associated genes. For instance, in airway epithelial cells, LTD4 stimulation leads to the upregulation and secretion of pro-inflammatory cytokines such as GM-CSF, TNF-α, and IL-1β, as well as the remodeling-associated protein Transforming Growth Factor-beta 1 (TGF-β1). This contributes to the characteristic features of chronic inflammatory airway diseases, including inflammation, mucus secretion, and structural changes to the airway wall.
Below is a diagrammatic representation of the core LTD4 signaling cascade in epithelial cells.
An In-Depth Technical Guide to 11-trans Leukotriene D4: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-trans Leukotriene D4 (11-trans-LTD4) is a geometric isomer of the potent inflammatory mediator, Leukotriene D4 (LTD4). Formed through the isomerization of the 11-cis double bond to a trans configuration, 11-trans-LTD4 exhibits attenuated but significant biological activity. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological implications of 11-trans-LTD4. It includes a detailed summary of its physicochemical and spectroscopic data, an examination of its role in inflammatory signaling pathways, and a discussion of the experimental methodologies for its synthesis, isolation, and analysis. This document is intended to serve as a critical resource for researchers in the fields of eicosanoid biology, inflammation, and drug development.
Introduction
Leukotrienes are a family of inflammatory mediators derived from the metabolism of arachidonic acid by the 5-lipoxygenase pathway. Among these, the cysteinyl leukotrienes (CysLTs), including Leukotriene C4 (LTC4), Leukotriene D4 (LTD4), and Leukotriene E4 (LTE4), are particularly recognized for their potent pro-inflammatory and bronchoconstrictive effects, playing a pivotal role in the pathophysiology of asthma and other allergic diseases.[1]
This compound is a naturally occurring isomer of LTD4, distinguished by the trans geometry of the double bond at the C-11 position.[2] While LTD4 is a high-affinity agonist for the cysteinyl leukotriene receptor 1 (CysLT1R), its 11-trans isomer demonstrates a reduced, yet notable, biological potency.[2][3] Understanding the subtle structural and functional differences between these isomers is crucial for elucidating the precise mechanisms of leukotriene signaling and for the rational design of novel therapeutic agents targeting these pathways.
Structure and Chemical Properties
The chemical structure of 11-trans-LTD4 is characterized by a 20-carbon eicosanoid backbone with a cysteinylglycinyl moiety attached at the C-6 position. The defining feature is the trans configuration of the double bond between carbons 11 and 12.
Formal Name: 5(S)-hydroxy-6(R)-(S-cysteinylglycinyl)-7(E),9(E),11(E),14(Z)-eicosatetraenoic acid[2]
Physicochemical Properties
A summary of the key physicochemical properties of 11-trans-LTD4 is presented in the table below. For comparison, data for the parent compound, LTD4, are also included where available.
| Property | This compound | Leukotriene D4 | Reference(s) |
| CAS Number | 79768-40-4 | 73836-78-9 | [2][3] |
| Molecular Formula | C₂₅H₄₀N₂O₆S | C₂₅H₄₀N₂O₆S | [2][3] |
| Molecular Weight | 496.66 g/mol | 496.66 g/mol | [3] |
| Appearance | A solution in ethanol | Solid | [2] |
| Solubility | DMF: 50 mg/ml; DMSO: 50 mg/ml; Ethanol: 50 mg/ml; PBS (pH 7.2): 0.1 mg/ml | - | [2] |
| UV λmax | 278 nm | ~280 nm | [2] |
| pKa (Strongest Acidic) | - | 3.29 (Predicted) | [4] |
| pKa (Strongest Basic) | - | 8.05 (Predicted) | [4] |
Spectroscopic Data
Mass Spectrometry: High-resolution mass spectrometry is a key tool for the identification of leukotrienes. For 11-trans-LTD4, the expected accurate mass can be calculated from its molecular formula. Fragmentation patterns in tandem mass spectrometry (MS/MS) would be similar to LTD4, with characteristic losses of the cysteinylglycinyl side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are critical for confirming the stereochemistry and the trans configuration of the C-11 double bond. The coupling constants of the protons at C-11 and C-12 would be indicative of the trans geometry.
Biological Activity and Signaling Pathways
11-trans-LTD4, like its cis-isomer, exerts its biological effects through interaction with cysteinyl leukotriene receptors (CysLTRs). However, its potency is significantly lower.
Receptor Binding and Potency
Studies have shown that 11-trans-LTD4 retains about 10-25% of the potency of LTD4 for inducing the contraction of guinea pig ileum, trachea, and parenchyma.[2][3] The effective dose (ED₅₀) for the contraction of guinea pig trachea ranges from 12-60 nM.[2][3] This reduced potency suggests a lower binding affinity or efficacy at the CysLT1 receptor compared to LTD4.
Signaling Cascade
The binding of CysLTs to the CysLT1 receptor, a G-protein coupled receptor (GPCR), initiates a well-characterized signaling cascade. It is presumed that 11-trans-LTD4 activates the same pathway, albeit less efficiently.
The primary signaling pathway involves the activation of a Gq alpha subunit, which in turn stimulates phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[5][6] This increase in cytosolic Ca²⁺ is a key driver of smooth muscle contraction, a hallmark of the asthmatic response.[5] In some cell types, the LTD4-induced calcium signal is also dependent on the influx of extracellular calcium, a process that can be regulated by a pertussis toxin-sensitive G-protein.[7]
Biosynthesis and Metabolism
The formation of 11-trans-LTD4 is primarily thought to occur through the non-enzymatic, temperature-dependent isomerization of LTD4 during storage.[2][3] However, it is plausible that enzymatic mechanisms could also contribute to its formation in vivo.
The general biosynthesis of cysteinyl leukotrienes begins with the conversion of arachidonic acid to LTA4 by 5-lipoxygenase. LTA4 is then conjugated with glutathione (B108866) by LTC4 synthase to form LTC4. Subsequently, LTC4 is converted to LTD4 by γ-glutamyl transpeptidase, and LTD4 is further metabolized to LTE4 by a dipeptidase.[8]
The metabolism of 11-trans-LTD4 itself is not well-characterized. However, it is known that in rats, a major fecal metabolite of LTC4 is N-acetyl 11-trans leukotriene E4, which is formed from 11-trans leukotriene E4.[8] This suggests that 11-trans-LTD4 can be metabolized along a similar pathway to LTD4, ultimately leading to the formation of 11-trans-LTE4 and its derivatives.
Experimental Protocols
Synthesis and Isolation
The primary method for obtaining 11-trans-LTD4 is through the isomerization of its cis-isomer, LTD4.
Protocol for Isomerization of LTD4:
-
Dissolve a pure sample of Leukotriene D4 in an appropriate solvent, such as ethanol.
-
Store the solution at room temperature or elevated temperatures to accelerate the isomerization process. The rate of isomerization is temperature-dependent.
-
Monitor the formation of 11-trans-LTD4 over time using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 280 nm.
-
Once a significant amount of the 11-trans isomer has formed, purify the mixture using preparative RP-HPLC to isolate 11-trans-LTD4.
Analytical Methods
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of leukotrienes in biological samples.
Exemplar HPLC-MS/MS Protocol:
-
Sample Preparation: Extract leukotrienes from the biological matrix (e.g., plasma, cell culture supernatant) using solid-phase extraction (SPE).
-
Chromatography:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of a modifier like formic acid to improve ionization.
-
Flow Rate: Optimized for the specific column dimensions.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions for 11-trans-LTD4 and an appropriate internal standard.
-
References
- 1. Leukotriene D4 induces gene expression in human monocytes through cysteinyl leukotriene type I receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Functional characteristics of leukotriene C4- and D4-metabolizing enzymes (gamma-glutamyl transpeptidase, dipeptidase) within human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukotriene D4-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantitative Determination of 11-trans Leukotriene D4 using ELISA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and validation information for the quantitative determination of 11-trans Leukotriene D4 (11-trans LTD4) in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. The information presented here is synthesized from commercially available Leukotriene D4 (LTD4) ELISA kits and is intended to serve as a comprehensive guide. It is important to note that while this protocol is based on established methods for LTD4, individual kit specifications may vary. Always refer to the manufacturer's instructions for the specific kit being used.
Introduction
Leukotriene D4 (LTD4) is a potent lipid mediator of inflammation and allergic reactions, playing a significant role in the pathophysiology of asthma, allergic rhinitis, and other inflammatory diseases.[1] It is a member of the cysteinyl leukotriene family, which also includes LTC4 and LTE4. These molecules exert their effects by binding to specific G-protein coupled receptors, leading to a cascade of intracellular signaling events.[2][3][4] The quantification of leukotrienes is crucial for understanding their role in disease and for the development of targeted therapies. This ELISA kit provides a sensitive and specific method for measuring 11-trans LTD4 levels in various biological fluids.
Assay Principle
This ELISA kit operates on the principle of competitive binding.[1][5] The microplate wells are pre-coated with a fixed amount of LTD4. When the sample or standard is added to the wells, the 11-trans LTD4 in the sample competes with the coated LTD4 for binding to a limited amount of biotinylated detection antibody specific for LTD4. Following an incubation period, the unbound components are washed away. A streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated antibody that is bound to the coated LTD4. After another incubation and wash step, a substrate solution is added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of 11-trans LTD4 in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve.
Signaling Pathway of Leukotriene D4
The binding of LTD4 to its receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to calcium mobilization and activation of downstream cellular responses.[2][3] This pathway is crucial for the biological effects of LTD4, such as smooth muscle contraction and increased vascular permeability.
Caption: General signaling pathway of Leukotriene D4.
Materials and Methods
Materials Provided
-
Micro-ELISA plate pre-coated with LTD4
-
Standard solutions
-
Biotinylated Detection Antibody
-
HRP Conjugate
-
Substrate Reagent
-
Stop Solution
-
Wash Buffer (concentrated)
-
Plate Sealers
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Absorbent paper
-
Tubes for sample dilution
Experimental Protocol
The following is a generalized protocol. Refer to the specific kit manual for detailed instructions.
Caption: Experimental workflow for the LTD4 ELISA.
Reagent Preparation
-
Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to the working concentration as indicated in the kit manual.
-
Standard Solutions: Prepare a serial dilution of the standard stock solution to create a standard curve. The concentrations will be specified in the kit manual.
-
Biotinylated Detection Antibody and HRP Conjugate: Prepare the working solutions of the detection antibody and HRP conjugate according to the kit's instructions.
Assay Procedure
-
Bring all reagents and samples to room temperature before use.[5]
-
Add 50 µL of each standard and sample to the appropriate wells of the micro-ELISA plate.
-
Immediately add 50 µL of the Biotinylated Detection Antibody working solution to each well.[5]
-
Cover the plate with a sealer and incubate for 45 minutes at 37°C.[5]
-
Aspirate the liquid from each well and add 350 µL of wash buffer to each well. Soak for 1-2 minutes and then aspirate the liquid. Repeat this wash step two more times for a total of three washes.[5]
-
Add 100 µL of HRP Conjugate working solution to each well.[5]
-
Cover the plate with a new sealer and incubate for 30 minutes at 37°C.[5]
-
Repeat the wash step as in step 5, but for a total of five washes.[5]
-
Add 90 µL of Substrate Reagent to each well.
-
Cover the plate and incubate for approximately 15 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Determine the optical density (OD) of each well within 15 minutes using a microplate reader set to 450 nm.
Data Analysis
-
Calculate the average OD for each set of duplicate standards and samples.
-
Subtract the average OD of the blank (zero standard) from the average OD of all other standards and samples.
-
Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of 11-trans LTD4 in the samples by interpolating their mean OD values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
Validation Data
The following tables summarize the typical performance characteristics of a Leukotriene D4 ELISA kit. These values are for reference only and may not be representative of a specific 11-trans LTD4 kit.
Precision
Precision is a measure of the reproducibility of the assay. Intra-assay precision assesses the variation within a single assay, while inter-assay precision measures the variation between different assays.
| Precision Type | Sample 1 | Sample 2 | Sample 3 |
| Intra-Assay CV (%) | < 10% | < 10% | < 10% |
| Inter-Assay CV (%) | < 12% | < 12% | < 12% |
CV = Coefficient of Variation
Specificity
The specificity of the assay is determined by its ability to exclusively detect the target analyte. Cross-reactivity with other related molecules should be minimal.
| Compound | Cross-Reactivity (%) |
| Leukotriene D4 (LTD4) | 100 |
| Leukotriene C4 (LTC4) | < 0.01 |
| Leukotriene E4 (LTE4) | < 0.01 |
| Leukotriene B4 (LTB4) | < 0.1 |
Data is representative and may vary between kits.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of washes and ensure complete aspiration of liquid. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| Low signal | Inactive reagents | Ensure reagents have not expired and have been stored correctly. |
| Incorrect incubation times or temperatures | Follow the protocol precisely for incubation steps. | |
| Poor standard curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |
| Inaccurate pipetting | Calibrate pipettes and use proper pipetting technique. | |
| High CV | Inconsistent washing | Ensure uniform washing across all wells. |
| Bubbles in wells | Avoid bubbles when adding reagents. |
Conclusion
The competitive ELISA provides a robust and sensitive method for the quantitative determination of this compound in biological samples. Adherence to the protocol and proper laboratory technique are essential for obtaining accurate and reproducible results. This information serves as a valuable tool for researchers investigating the role of leukotrienes in health and disease.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possible existence of leukotriene D4 receptors and mechanism of their signal transduction in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The signal transduction system of the leukotriene D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.elabscience.com [file.elabscience.com]
Application Notes and Protocols for the Quantification of 11-trans Leukotriene D4 in Bronchoalveolar Lavage Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of various respiratory diseases, including asthma and acute respiratory distress syndrome (ARDS).[1][2][3] Cysteinyl leukotrienes (CysLTs), such as leukotriene D4 (LTD4), are particularly implicated in bronchoconstriction, mucus hypersecretion, and leukocyte activation. The quantification of specific leukotriene isomers, such as 11-trans Leukotriene D4 (11-trans LTD4), in bronchoalveolar lavage (BAL) fluid can provide valuable insights into the inflammatory status of the lungs and serve as a biomarker for disease activity and therapeutic response.
This document provides detailed application notes and protocols for the quantification of 11-trans LTD4 in human BAL fluid, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for its sensitivity and specificity. An overview of Enzyme-Linked Immunosorbent Assay (ELISA) as an alternative method is also discussed.
Leukotriene Signaling Pathway
The biosynthesis of leukotrienes is initiated by the action of 5-lipoxygenase (5-LO) on arachidonic acid. This pathway leads to the production of various leukotrienes, including the cysteinyl leukotrienes LTC4, LTD4, and LTE4.
Quantitative Data Summary
The concentration of leukotrienes in BAL fluid is highly variable and depends on the underlying clinical condition. The following table summarizes representative concentrations of LTD4 found in human BAL fluid from published studies. Data for 11-trans LTD4 is not widely available, but it is expected to be a fraction of the total LTD4 concentration.
| Analyte | Patient Group | Concentration Range (ng/lavage) | Analytical Method | Reference |
| LTD4 | Control Subjects | 1.2 ± 0.5 | Radioimmunoassay (RIA) after HPLC | [1] |
| Patients at risk for ARDS | 20.1 ± 5.9 | Radioimmunoassay (RIA) after HPLC | [1] | |
| Patients with ARDS | 30.5 ± 7.8 | Radioimmunoassay (RIA) after HPLC | [1] | |
| LTC4 | Control Subjects | 1.1 ± 0.2 | Radioimmunoassay (RIA) after HPLC | [1] |
| Patients at risk for ARDS | 6.3 ± 2.3 | Radioimmunoassay (RIA) after HPLC | [1] | |
| Patients with ARDS | 12.5 ± 3.0 | Radioimmunoassay (RIA) after HPLC | [1] | |
| LTC4 | Control Subjects | 0.12 ± 0.02 pmol/ml | Not Specified | [2] |
| Symptomatic Asthma Patients | 0.36 ± 0.1 pmol/ml | Not Specified | [2] |
Experimental Workflow
The overall workflow for the quantification of 11-trans LTD4 in BAL fluid involves sample collection, processing, extraction, and analysis by LC-MS/MS or ELISA.
Experimental Protocols
Bronchoalveolar Lavage (BAL) Fluid Collection and Processing
Standardized procedures for BAL are crucial for obtaining high-quality samples.
-
Procedure: BAL is performed by a qualified physician via bronchoscopy. The bronchoscope is wedged in a subsegmental bronchus, and sterile saline is instilled in aliquots and then gently aspirated.
-
Sample Handling:
-
Collect the retrieved BAL fluid in sterile, siliconized containers.
-
Keep the sample on ice and process it as soon as possible (ideally within 1 hour) to maintain the stability of the analytes.
-
Centrifuge the BAL fluid at 400 x g for 10 minutes at 4°C to pellet cells.
-
Transfer the supernatant to a new tube.
-
For long-term storage, add an antioxidant (e.g., butylated hydroxytoluene - BHT) and store at -80°C.
-
Solid-Phase Extraction (SPE) of Leukotrienes
SPE is a critical step for concentrating the analytes and removing interfering substances from the BAL fluid matrix.
-
Materials:
-
C18 SPE cartridges
-
Acetonitrile
-
Ultrapure water
-
Internal standard (e.g., deuterated LTD4)
-
-
Protocol:
-
Thaw the BAL fluid sample on ice.
-
Spike the sample with an appropriate internal standard.
-
Condition the C18 SPE cartridge with methanol followed by ultrapure water.
-
Load the BAL fluid sample onto the cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the leukotrienes with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Quantification of this compound
This method offers high sensitivity and specificity for the quantification of 11-trans LTD4.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (based on a method for eicosanoids[4]):
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 11-trans LTD4 and the internal standard. The exact m/z values will need to be optimized for the specific instrument.
-
Data Analysis: Quantify 11-trans LTD4 by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 11-trans LTD4 standard.
-
ELISA for Leukotriene D4
ELISA kits for LTD4 are commercially available and can be a higher-throughput alternative to LC-MS/MS, although they may have limitations in specificity regarding isomers.
-
Principle: Competitive ELISA is the common format for small molecules like LTD4. In this assay, LTD4 in the sample competes with a fixed amount of labeled LTD4 for binding to a limited number of antibody sites.
-
General Protocol (refer to the specific kit manual for details):
-
Prepare standards and samples (BAL fluid may require dilution).
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add enzyme-conjugated LTD4 to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
The concentration of LTD4 in the sample is inversely proportional to the signal intensity.
-
-
Considerations:
-
It is crucial to verify the cross-reactivity of the antibody with 11-trans LTD4 and other related leukotrienes. This information is typically provided in the kit's manual.
-
ELISA may be less sensitive than LC-MS/MS for detecting the low concentrations of leukotrienes often found in biological fluids.
-
Conclusion
The quantification of this compound in bronchoalveolar lavage fluid is a valuable tool for research in respiratory diseases. LC-MS/MS is the recommended method due to its high sensitivity and specificity, allowing for the accurate measurement of this and other eicosanoids. While ELISA offers a simpler and higher-throughput option, its specificity for the 11-trans isomer must be carefully evaluated. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to establish and perform these important measurements.
References
Application Notes and Protocols: 11-trans Leukotriene D4 Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-trans Leukotriene D4 (11-trans LTD4) is a biologically active lipid mediator and a geometric isomer of Leukotriene D4 (LTD4). Like LTD4, it is a member of the cysteinyl leukotriene family, which are potent inflammatory mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. While 11-trans LTD4 is generally less potent than LTD4, it retains significant biological activity and is crucial for in-vitro studies of inflammatory pathways, particularly in the context of respiratory and cardiovascular research. These application notes provide detailed protocols for the preparation, handling, and use of 11-trans LTD4 standards in common experimental settings.
Physicochemical and Handling Information
Proper handling and storage of this compound are critical to maintain its integrity and biological activity. The following table summarizes key quantitative data for this standard.
| Parameter | Value | Source |
| Molecular Formula | C₂₅H₄₀N₂O₆S | [1][2] |
| Molecular Weight | 496.7 g/mol | [1][2] |
| Purity | ≥97% | [1] |
| Supplied Form | A solution in ethanol (B145695) | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 1 year at -20°C | [1] |
| Solubility | ||
| DMF | 50 mg/mL | [1] |
| DMSO | 50 mg/mL | [1] |
| Ethanol | 50 mg/mL | [1] |
| PBS (pH 7.2) | 0.1 mg/mL (prepare fresh) | [1] |
Note: this compound is sensitive to light and oxidation. It should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the preparation of aqueous working solutions from the ethanolic stock. It is essential to minimize the concentration of organic solvent in the final working solution, as it can affect cell viability and assay performance.
Materials:
-
This compound ethanolic stock solution
-
Phosphate-buffered saline (PBS), pH 7.2, sterile
-
Ethanol (for serial dilutions, if necessary)
-
Inert gas (Argon or Nitrogen)
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of 11-trans LTD4 stock solution to warm to room temperature before opening to prevent condensation.
-
Inert Atmosphere: Briefly flush the vial with a gentle stream of inert gas before and after withdrawing the stock solution to minimize oxidation.
-
Initial Dilution (in organic solvent, if needed): If a very dilute final concentration is required, it may be necessary to perform an initial serial dilution of the ethanolic stock in ethanol to maintain accuracy.
-
Aqueous Working Solution Preparation:
-
For cell-based assays, it is recommended to have a final ethanol concentration of less than 0.1%.
-
To prepare a 1 µM working solution from a 1 mg/mL (approximately 2 mM) stock solution:
-
Take 1 µL of the 1 mg/mL stock solution.
-
Add it to 1999 µL of PBS (pH 7.2) for a final volume of 2 mL.
-
Vortex gently to mix.
-
-
Prepare fresh aqueous working solutions for each experiment. Do not store aqueous solutions of 11-trans LTD4.
-
-
Concentration Verification (Optional): The concentration of the stock solution can be verified by UV spectroscopy. The λmax for 11-trans LTD4 in ethanol is 278 nm.
References
Application Notes and Protocols for Calcium Imaging Upon 11-trans Leukotriene D4 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-trans Leukotriene D4 (11-trans-LTD4) is a geometric isomer of Leukotriene D4 (LTD4), a potent lipid mediator involved in inflammatory and allergic responses. Both molecules exert their effects through the cysteinyl leukotriene receptor 1 (CysLT1R), a G protein-coupled receptor (GPCR). Activation of the CysLT1 receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i), a critical event in numerous cellular processes, including smooth muscle contraction, cell migration, and cytokine release. This document provides a detailed protocol for measuring 11-trans-LTD4-induced calcium mobilization using fluorescent calcium indicators and outlines the key signaling pathways involved.
Data Presentation
The biological activity of 11-trans-LTD4 is reported to be attenuated compared to its cis-isomer, LTD4. The following tables summarize the potency of both compounds in different experimental systems.
| Compound | Assay | Tissue/Cell Line | Potency (EC50/ED50) | Reference |
| 11-trans-LTD4 | Contraction | Guinea Pig Trachea | 12-60 nM (ED50) | [1][2] |
| LTD4 | Calcium Mobilization | BV2 cells (overexpressing hCysLT1R) | 4.9 nM (EC50) | [3] |
| LTD4 | Calcium Mobilization | Human Mesangial Cells | ~12 nM (KD) | [4] |
| LTD4 | Contraction | Isolated Gastric Muscle Cells | 0.12 nM (EC50) | [5] |
Note: The EC50 for direct calcium mobilization by 11-trans-LTD4 has not been extensively reported. Based on its reduced potency in functional assays (approximately 10-25% of LTD4), a rightward shift in the dose-response curve compared to LTD4 is expected. Researchers should perform a full dose-response analysis to determine the precise EC50 in their specific cell system.[1][2]
Signaling Pathway
Stimulation of the CysLT1 receptor by 11-trans-LTD4 activates the Gq alpha subunit of the associated G protein. This initiates a signaling cascade that results in the mobilization of intracellular calcium.
Caption: 11-trans-LTD4 signaling pathway leading to calcium mobilization.
Experimental Workflow
The following diagram outlines the general workflow for a calcium imaging experiment using a fluorescent indicator like Fluo-4 AM.
Caption: Experimental workflow for calcium imaging.
Detailed Experimental Protocols
This protocol is a general guideline and should be optimized for the specific cell line and instrumentation used.
Protocol 1: Calcium Imaging using Fluo-4 AM
Materials:
-
CysLT1 receptor-expressing cells (e.g., HEK293 transfected with CysLT1R, U937, or primary smooth muscle cells)
-
Cell culture medium (appropriate for the cell line)
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer), pH 7.4
-
This compound
-
Positive control (e.g., ATP or Ionomycin)
-
Fluorescence plate reader with automated injection capabilities
Reagent Preparation:
-
Fluo-4 AM Stock Solution (1 mM): Dissolve 50 µg of Fluo-4 AM in 44 µL of anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
Pluronic F-127 Stock Solution (20% w/v): Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO. Store at room temperature.
-
Loading Buffer: For each 10 mL of Assay Buffer, add 20 µL of the 20% Pluronic F-127 stock solution (final concentration 0.04%).
-
Fluo-4 AM Working Solution (2 µM): Dilute the 1 mM Fluo-4 AM stock solution into the Loading Buffer to a final concentration of 2 µM. Prepare this solution fresh before each experiment.
-
11-trans-LTD4 Stock Solution (1 mM): Prepare a 1 mM stock solution in ethanol (B145695). Store at -20°C. Further dilute in Assay Buffer to the desired concentrations for the experiment. It is recommended to prepare a serial dilution to determine the EC50.
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed the CysLT1R-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Dye Loading:
-
On the day of the experiment, aspirate the cell culture medium from the wells.
-
Wash the cells once with 100 µL of Assay Buffer.
-
Add 50 µL of the 2 µM Fluo-4 AM Working Solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Washing:
-
After incubation, gently aspirate the Fluo-4 AM Working Solution.
-
Wash the cells twice with 100 µL of Assay Buffer to remove any extracellular dye.
-
After the final wash, add 100 µL of Assay Buffer to each well.
-
Incubate the plate at room temperature for 20-30 minutes to allow for complete de-esterification of the Fluo-4 AM.
-
-
Calcium Measurement:
-
Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Using the plate reader's automated injector, add the desired concentration of 11-trans-LTD4 to the wells.
-
Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak response and subsequent decay.
-
Include wells with a positive control (e.g., ATP or ionomycin) and a vehicle control (Assay Buffer with the same final concentration of ethanol as the highest 11-trans-LTD4 concentration).
-
Data Analysis:
-
The change in intracellular calcium is typically expressed as the ratio of the fluorescence after stimulation (F) to the baseline fluorescence before stimulation (F₀), i.e., F/F₀.
-
Plot the peak F/F₀ values against the logarithm of the 11-trans-LTD4 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Expected Results:
Upon stimulation with 11-trans-LTD4, a rapid increase in intracellular calcium concentration is expected in CysLT1R-expressing cells. The magnitude of this response should be dose-dependent. The EC50 value for 11-trans-LTD4 is anticipated to be in the nanomolar range, though likely higher than that of LTD4.
References
- 1. Leukotriene D4-induced mobilization of intracellular Ca2+ in epithelial cells is critically dependent on activation of the small GTP-binding protein Rho - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Cysteinyl leukotriene receptor 1 mediates LTD4-induced activation of mouse microglial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and transmembrane signaling of leukotriene D4 receptors in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of distinct receptors for the peptidyl leukotrienes LTC4 and LTD4/LTE4 coupled to the same signaling pathway in isolated gastric muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 11-trans Leukotriene D4 Activity
Introduction
Leukotrienes are potent lipid mediators involved in inflammatory responses, particularly in respiratory diseases like asthma.[1] Leukotriene D4 (LTD4) is a well-characterized cysteinyl leukotriene (CysLT) that exerts its effects primarily through the G protein-coupled receptor (GPCR), CysLT1R.[2][3] 11-trans Leukotriene D4 (11-trans LTD4) is a geometric isomer of LTD4. While it is less potent than LTD4, it retains a significant portion of its biological activity, making it a relevant compound for study in inflammatory processes and drug development.[4][5] These application notes provide an overview of the signaling pathways activated by 11-trans LTD4 and detailed protocols for cell-based assays to quantify its activity.
Signaling Pathway of 11-trans LTD4 via the CysLT1 Receptor
11-trans LTD4, like LTD4, activates the CysLT1 receptor. This receptor predominantly couples to Gq/11 proteins, but can also signal through Gi/o pathways.[2] The activation of Gq/11 initiates the phospholipase C (PLC) cascade, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[6] The Gi pathway activation can lead to the inhibition of adenylyl cyclase and is also implicated in regulating calcium influx across the plasma membrane.[7][8]
Data Presentation: Quantitative Activity
The biological activity of 11-trans LTD4 is typically quantified by its potency (EC50 or ED50) in functional assays and compared to the parent compound, LTD4.
Table 1: Potency of 11-trans LTD4 in Functional Assays
| Compound | Assay | Tissue/Cell Line | Potency (ED50) | Potency Relative to LTD4 | Reference |
|---|---|---|---|---|---|
| 11-trans LTD4 | Contraction | Guinea Pig Trachea | 12 - 60 nM | 10 - 25% | [4][5] |
| 11-trans LTD4 | Contraction | Guinea Pig Ileum | - | 10 - 25% | [4] |
| 11-trans LTD4 | Contraction | Guinea Pig Parenchyma | - | 10 - 25% |[4] |
Table 2: Ligand Binding Affinities for the CysLT1 Receptor Note: Data for direct binding of 11-trans LTD4 is not readily available. This table provides context using LTD4 and common antagonists.
| Compound | Receptor | Cell Line | Binding Assay Type | Affinity (Ki / Kd / IC50) | Reference |
|---|---|---|---|---|---|
| LTD4 | CysLT1R | Human PMN | [3H]-LTD4 Binding | Kd: 1.1 - 2.3 nM | [6] |
| LTD4 | CysLT1R | COS-7 | [3H]-LTD4 Competition | IC50: 26 ± 2 nM | [9] |
| Montelukast | CysLT1R | COS-7 | [3H]-LTD4 Competition | Ki: 0.7 ± 0.1 nM | [9] |
| Zafirlukast | CysLT1R | COS-7 | [3H]-LTD4 Competition | Ki: 1.2 ± 0.2 nM | [9] |
| MK571 | CysLT1R | COS-7 | [3H]-LTD4 Competition | Ki: 0.3 ± 0.1 nM |[9] |
Experimental Protocols
Two primary cell-based assays are recommended for quantifying the activity of 11-trans LTD4: Calcium Mobilization and Inositol Phosphate Accumulation. These assays directly measure the downstream consequences of CysLT1 receptor activation via the Gq pathway.
Protocol 1: Calcium Mobilization Assay
Principle: This assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) following receptor activation. Cells expressing the CysLT1 receptor are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 or Fluo-4. Binding of 11-trans LTD4 to the receptor triggers Ca2+ release from intracellular stores and influx from the extracellular medium, causing a detectable change in the dye's fluorescence intensity.[7][10]
References
- 1. Characterization of the human cysteinyl leukotriene CysLT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Possible existence of leukotriene D4 receptors and mechanism of their signal transduction in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukotriene D4-induced signalling events in human epithelial cells: G alpha i3 activation and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
Detecting 11-trans Leukotriene D4 in Cell Culture Supernatants: An Application Note and Protocol
Introduction
Leukotriene D4 (LTD4) is a potent pro-inflammatory lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in the pathophysiology of various inflammatory diseases, including asthma, by binding to the cysteinyl leukotriene receptor 1 (CysLT1R). During storage and under certain experimental conditions, LTD4 can isomerize to the more stable 11-trans Leukotriene D4 (11-trans LTD4). This isomer retains partial biological activity, making its accurate detection and quantification essential for researchers studying inflammatory signaling pathways and developing novel therapeutic agents. This application note provides detailed protocols for the detection of 11-trans LTD4 in cell culture supernatants using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry, and discusses the suitability of traditional ELISA methods.
Biological Significance of Leukotriene D4 and its 11-trans Isomer
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are key mediators of allergic and inflammatory responses.[1] LTD4, in particular, is a potent bronchoconstrictor and increases vascular permeability.[2] The biological effects of LTD4 are mediated through its high-affinity binding to CysLT1R, a G-protein coupled receptor.[1][3] This binding initiates a cascade of intracellular signaling events, leading to cellular responses such as smooth muscle contraction and inflammation.[4] The 11-trans isomer of LTD4 is of interest as it is a more stable form that can arise during sample handling and storage. Notably, 11-trans LTD4 retains about 10-25% of the potency of LTD4 in contracting guinea pig ileum, trachea, and parenchyma, indicating that it can still contribute to biological responses.[3][5] Therefore, distinguishing between these two isomers is critical for an accurate assessment of the biological activity in cell culture models.
Leukotriene D4 Signaling Pathway
The binding of LTD4 to the CysLT1 receptor triggers a cascade of intracellular events. This signaling pathway is pivotal in mediating the inflammatory and contractile responses associated with leukotrienes. Understanding this pathway provides context for the importance of accurately measuring LTD4 and its isomers.
Caption: Leukotriene D4 (LTD4) signaling pathway via the CysLT1 receptor.
Experimental Protocols
Accurate quantification of 11-trans LTD4 requires careful sample handling and a robust analytical method capable of separating it from the native LTD4 isomer.
Sample Preparation from Cell Culture Supernatants
Proper and prompt sample preparation is critical to minimize the isomerization of LTD4 to 11-trans LTD4 and to prevent degradation.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Centrifuge
-
Solid Phase Extraction (SPE) C18 cartridges
-
Ultrapure water
-
Nitrogen gas evaporator
-
-80°C freezer
Protocol:
-
Harvesting Supernatant: Following cell culture and experimental treatment, place the culture plates on ice.
-
Carefully collect the cell culture supernatant into pre-chilled polypropylene (B1209903) tubes.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes at 4°C to pellet any cells or cellular debris.
-
Transfer the cleared supernatant to a new pre-chilled tube. At this point, samples can be stored at -80°C for later analysis or processed immediately. Avoid repeated freeze-thaw cycles.
Solid Phase Extraction (SPE) for Sample Clean-up and Concentration:
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of ultrapure water.
-
Load Sample: Acidify the cell culture supernatant to approximately pH 3.5 with 2N HCl. Load the acidified supernatant onto the conditioned C18 cartridge.
-
Wash Cartridge: Wash the cartridge with 10 mL of water, followed by 10 mL of 15% ethanol, and finally 10 mL of hexane (B92381) to remove interfering substances.
-
Elute Leukotrienes: Elute the leukotrienes from the cartridge with 10 mL of methyl formate (B1220265) or ethyl acetate.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute: Reconstitute the dried extract in a small, precise volume of the initial mobile phase for HPLC analysis.
Method 1: Quantification of 11-trans LTD4 by Reversed-Phase HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a reliable method for the separation of LTD4 and its 11-trans isomer.[6][7]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water/acetonitrile/acetic acid (e.g., 70:30:0.1, v/v/v), pH adjusted to 5.6 with ammonium (B1175870) hydroxide.
-
Mobile Phase B: Methanol/acetonitrile (e.g., 90:10, v/v).
-
Gradient: A linear gradient optimized to separate LTD4 and 11-trans LTD4. A starting point could be 100% Mobile Phase A, ramping to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 280 nm.
-
Standard Curve: Prepare a standard curve using purified 11-trans LTD4 and LTD4 standards of known concentrations.
Protocol:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the reconstituted sample extract onto the column.
-
Run the gradient program.
-
Identify the peaks for LTD4 and 11-trans LTD4 by comparing their retention times with those of the pure standards.
-
Quantify the amount of 11-trans LTD4 in the sample by integrating the peak area and comparing it to the standard curve.
Method 2: Quantification of 11-trans LTD4 by LC-MS/MS
For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. This requires the determination of specific Multiple Reaction Monitoring (MRM) transitions for 11-trans LTD4.
Instrumentation:
-
A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
LC Conditions:
-
Utilize the same column and similar mobile phase conditions as described for the RP-HPLC method, optimizing for compatibility with the mass spectrometer's ion source.
MS/MS Conditions (to be optimized):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Precursor Ion (Q1): The m/z of the deprotonated molecular ion of 11-trans LTD4 (C25H40N2O6S, MW: 496.66) which is approximately 495.7 m/z.
-
Product Ions (Q3): Characteristic fragment ions of 11-trans LTD4. These need to be determined by infusing a pure standard of 11-trans LTD4 into the mass spectrometer and performing product ion scans.
-
Collision Energy (CE): Optimized for each MRM transition to achieve the most stable and abundant fragment ions.
Protocol:
-
Develop the LC-MS/MS method by optimizing the chromatographic separation and the MRM transitions for 11-trans LTD4.
-
Prepare a standard curve using a serial dilution of a purified 11-trans LTD4 standard.
-
Inject the prepared sample extracts and standards into the LC-MS/MS system.
-
Quantify 11-trans LTD4 based on the peak area of its specific MRM transition and comparison to the standard curve.
Data Presentation
The quantitative data obtained from the analysis of 11-trans LTD4 should be presented in a clear and structured format.
Table 1: HPLC and LC-MS/MS Method Parameters for 11-trans LTD4 Quantification
| Parameter | RP-HPLC | LC-MS/MS |
| Limit of Detection (LOD) | To be determined empirically | To be determined empirically |
| Limit of Quantification (LOQ) | To be determined empirically | To be determined empirically |
| Linear Range | To be determined empirically | To be determined empirically |
| Recovery | To be determined empirically | To be determined empirically |
| Precision (Intra-assay CV%) | < 15% | < 15% |
| Precision (Inter-assay CV%) | < 15% | < 15% |
Suitability of ELISA for 11-trans LTD4 Detection
Commercially available ELISA kits are designed for the detection of LTD4. The specificity of these kits for 11-trans LTD4 is generally low. The antibodies used in these kits are raised against the native conformation of LTD4 and are unlikely to exhibit significant cross-reactivity with the 11-trans isomer. For instance, a commercially available Leukotriene E4 ELISA kit shows less than 0.01% cross-reactivity with 11-trans Leukotriene E4.[6] It is highly probable that LTD4 ELISA kits would have similarly low cross-reactivity with 11-trans LTD4. Therefore, standard LTD4 ELISA kits are not recommended for the accurate quantification of 11-trans LTD4. If an ELISA-based method is desired, a specific antibody for 11-trans LTD4 would need to be developed and validated.
Experimental Workflow
The overall workflow for the detection and quantification of 11-trans LTD4 in cell culture supernatants is summarized in the diagram below.
Caption: Experimental workflow for 11-trans LTD4 analysis.
Conclusion
The accurate detection and quantification of this compound in cell culture supernatants require specific and sensitive analytical methods. Due to the potential for isomerization of LTD4, careful sample handling and storage are paramount. Reversed-phase HPLC offers a reliable method for the separation and quantification of 11-trans LTD4 from its native isomer, while LC-MS/MS provides superior sensitivity and specificity. Standard LTD4 ELISA kits are not suitable for the quantification of 11-trans LTD4 due to a lack of antibody cross-reactivity. The protocols and information provided in this application note offer a comprehensive guide for researchers to accurately measure this important lipid mediator in their in vitro studies.
References
- 1. Molecular and functional aspects of human cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-mass spectrometry measurement of leukotrienes in asthma and other respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation and quantitation of leukotrienes by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 11-trans Leukotriene D4 as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of 11-trans Leukotriene D4 (11t-LTD4) as a positive control in various in vitro experimental settings. 11t-LTD4, a stable geometric isomer of Leukotriene D4 (LTD4), serves as a reliable tool for studying the activation of cysteinyl leukotriene (CysLT) receptors, albeit with lower potency than its cis-isomer, LTD4.
Introduction
Leukotriene D4 (LTD4) is a potent inflammatory mediator, playing a crucial role in the pathophysiology of asthma and other allergic diseases. It exerts its effects through binding to and activating G-protein coupled receptors, primarily the CysLT1 and CysLT2 receptors. This activation triggers a signaling cascade, most notably leading to an increase in intracellular calcium concentration. This compound is the C-11 double bond isomer of LTD4.[1] While it is less potent than LTD4, its stability makes it a useful positive control for ensuring the integrity of experimental systems designed to investigate CysLT receptor signaling.[1] This document outlines its application in key assays, including smooth muscle contraction, calcium mobilization, and chemotaxis.
Data Presentation
The following tables summarize the available quantitative data for this compound, with comparative data for LTD4 where available.
Table 1: Potency of this compound in Smooth Muscle Contraction Assays
| Compound | Assay | Tissue | Potency Metric | Value | Reference |
| This compound | Contraction | Guinea Pig Trachea | ED50 | 12-60 nM | [1][2] |
| This compound | Contraction | Guinea Pig Ileum, Trachea, Parenchyma | Relative Potency | 10-25% of LTD4 | [1][2] |
Table 2: Agonist Potency at CysLT Receptors (General)
| Receptor | Agonist Rank Order of Potency |
| CysLT1 | LTD4 > LTC4 > LTE4 |
| CysLT2 | LTC4 = LTD4 > LTE4 |
Note: Specific EC50 or Ki values for this compound in cell-based CysLT receptor assays are not widely reported. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell system, starting with concentrations in the nanomolar to low micromolar range, based on its known lower potency compared to LTD4.
Signaling Pathways
Cysteinyl leukotrienes, including LTD4 and its trans-isomer, primarily signal through the Gq alpha subunit of the G-protein coupled CysLT receptors. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm, leading to a transient increase in intracellular calcium.
Experimental Protocols
Smooth Muscle Contraction Assay
This protocol is designed to assess the contractile response of isolated smooth muscle tissue to 11t-LTD4.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig trachea)
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution)
-
Isotonic or isometric force transducer
-
Data acquisition system
-
This compound stock solution (in ethanol (B145695) or DMSO)
-
Vehicle control (same solvent as 11t-LTD4 stock)
Procedure:
-
Prepare and mount the smooth muscle tissue in the organ bath containing physiological salt solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing.
-
After equilibration, elicit a reference contraction with a standard agonist (e.g., carbachol (B1668302) or histamine) to ensure tissue viability.
-
Wash the tissue extensively and allow it to return to baseline.
-
Construct a cumulative concentration-response curve for 11t-LTD4. Start by adding the lowest concentration of 11t-LTD4 to the organ bath.
-
Once the response has stabilized, add the next higher concentration. Continue this process until a maximal response is achieved.
-
As a positive control, a concentration of 11t-LTD4 within its known ED50 range (e.g., 30 nM) should elicit a measurable contraction.
-
A vehicle control should be run in parallel to ensure that the solvent does not induce a contractile response.
-
Data is typically expressed as a percentage of the maximal response to the reference agonist.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium in response to 11t-LTD4 in cells expressing CysLT receptors.
Materials:
-
Cells expressing CysLT1 or CysLT2 receptors (e.g., CHO-K1 or HEK293 cells stably transfected with the receptor)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution
-
Positive control for calcium signaling (e.g., ATP or ionomycin)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed the cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells gently with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add a specific concentration of 11t-LTD4 (e.g., in the 100 nM to 1 µM range as a starting point) or a vehicle control to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-3 minutes). An increase in fluorescence indicates a rise in intracellular calcium.
-
As a positive control for cell viability and the assay system, add a known calcium mobilizing agent like ATP or ionomycin (B1663694) at the end of the experiment.
Chemotaxis Assay
This assay assesses the ability of 11t-LTD4 to induce directed migration of cells expressing CysLT receptors.
Materials:
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts)
-
Cells known to express CysLT receptors and exhibit chemotaxis (e.g., eosinophils, neutrophils, or specific cell lines)
-
Chemoattractant-free medium (e.g., RPMI 1640 with 0.1% BSA)
-
This compound
-
Known chemoattractant as a positive control (e.g., fMLP for neutrophils)
-
Cell staining and quantification reagents (e.g., Calcein AM or crystal violet)
-
Microplate reader or microscope for quantification
Procedure:
-
Prepare a cell suspension in chemoattractant-free medium.
-
In the lower chamber of the chemotaxis plate, add chemoattractant-free medium (negative control), a known chemoattractant (positive control), or different concentrations of 11t-LTD4.
-
Place the permeable membrane insert into each well.
-
Add the cell suspension to the upper chamber of the insert.
-
Incubate the plate at 37°C in a humidified incubator for a period sufficient for cell migration (typically 1-4 hours).
-
After incubation, remove the insert and wipe off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Quantify the number of migrated cells by eluting the stain and measuring absorbance with a plate reader or by counting the cells under a microscope.
-
The chemotactic index is calculated as the fold increase in cell migration in response to the chemoattractant compared to the negative control.
Conclusion
This compound is a valuable tool for researchers studying the CysLT receptor system. While less potent than its native counterpart, its stability and ability to elicit clear, concentration-dependent responses in a variety of functional assays make it an excellent positive control. The protocols and data provided in these application notes offer a comprehensive guide for its effective implementation in the laboratory. It is recommended that researchers perform initial dose-response experiments to determine the optimal concentration range for their specific experimental setup.
References
Troubleshooting & Optimization
11-trans Leukotriene D4 degradation in acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 11-trans Leukotriene D4 (11-trans-LTD4) under acidic and basic conditions. Due to the limited availability of specific degradation data for 11-trans-LTD4 in the public domain, this guide focuses on predicted degradation pathways based on the chemical properties of its functional groups and provides a comprehensive framework for conducting stability studies.
Frequently Asked Questions (FAQs)
Q1: What is 11-trans-Leukotriene D4 and why is its stability important?
11-trans-Leukotriene D4 (11-trans-LTD4) is a geometric isomer of Leukotriene D4 (LTD4), a potent inflammatory mediator involved in the pathophysiology of asthma and other inflammatory diseases. The stability of 11-trans-LTD4 is crucial for accurate in vitro and in vivo studies, as its degradation can lead to a loss of biological activity and the formation of confounding byproducts. Understanding its stability profile is also essential for the development of potential therapeutic agents that target the leukotriene pathway.
Q2: What are the likely degradation pathways for 11-trans-LTD4 in acidic conditions?
Under acidic conditions, the most probable degradation pathway involves the hydrolysis of the peptide bond in the cysteinyl-glycine moiety. This would lead to the cleavage of the glycine (B1666218) residue, resulting in the formation of 11-trans-Leukotriene E4 (11-trans-LTE4) and glycine. The thioether bond and the conjugated triene system are generally more stable under acidic conditions but could be susceptible to degradation under harsh conditions (e.g., high acid concentration and elevated temperature).
Q3: What are the expected degradation products of 11-trans-LTD4 in basic conditions?
In basic conditions, 11-trans-LTD4 is also susceptible to hydrolysis of the peptide bond, leading to the formation of 11-trans-LTE4 and glycine. Additionally, strong basic conditions could potentially promote other reactions, such as isomerization or oxidation of the conjugated triene system, although specific products have not been extensively documented. The thioether linkage is generally stable to base-catalyzed hydrolysis.
Q4: How can I monitor the degradation of 11-trans-LTD4?
The degradation of 11-trans-LTD4 can be effectively monitored using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. 11-trans-LTD4 has a characteristic UV absorbance maximum around 280 nm due to its conjugated triene system. As degradation occurs, the peak corresponding to 11-trans-LTD4 will decrease in area, and new peaks corresponding to degradation products may appear. Mass spectrometry (LC-MS) can be used to identify the mass of the parent compound and its degradation products, aiding in their structural elucidation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid loss of 11-trans-LTD4 peak in control samples (neutral pH) | Inherent instability of the molecule, improper storage, or microbial contamination of buffers. | Ensure proper storage of 11-trans-LTD4 stock solutions at -80°C in an appropriate solvent like ethanol (B145695). Use freshly prepared, sterile buffers for all experiments. |
| Multiple unexpected peaks in chromatograms after stress testing | Formation of multiple degradation products, secondary degradation, or impurities in the starting material. | Analyze the starting material for purity. Use a gradient HPLC method to achieve better separation of peaks. Employ LC-MS to identify the masses of the unknown peaks. |
| No degradation observed under mild stress conditions | The molecule is stable under the tested conditions. | Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer incubation time) to induce degradation. |
| Poor peak shape or resolution in HPLC analysis | Inappropriate mobile phase, column degradation, or sample overload. | Optimize the mobile phase composition and pH. Ensure the HPLC column is in good condition. Inject a smaller volume or lower concentration of the sample. |
Proposed Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of 11-trans-LTD4 under acidic and basic conditions.
Caption: Proposed acidic degradation of 11-trans-LTD4.
Caption: Proposed basic degradation of 11-trans-LTD4.
Experimental Protocol: Forced Degradation Study of 11-trans-LTD4
This protocol provides a general framework for assessing the stability of 11-trans-LTD4 under acidic and basic conditions. Researchers should optimize the conditions based on their specific experimental needs.
Caption: Workflow for forced degradation study of 11-trans-LTD4.
1. Materials and Reagents:
-
11-trans-Leukotriene D4
-
Ethanol (ACS grade or higher)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Microcentrifuge tubes
-
HPLC vials
2. Preparation of Solutions:
-
11-trans-LTD4 Stock Solution (1 mg/mL): Accurately weigh and dissolve 11-trans-LTD4 in ethanol to obtain a final concentration of 1 mg/mL. Store at -80°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution with the appropriate buffer (PBS for neutral, 1 M HCl for acidic, 1 M NaOH for basic) to a final concentration of 100 µg/mL.
3. Forced Degradation Procedure:
-
Acidic Condition: Mix equal volumes of the 100 µg/mL 11-trans-LTD4 working solution (in PBS) and 1 M HCl in a microcentrifuge tube.
-
Basic Condition: Mix equal volumes of the 100 µg/mL 11-trans-LTD4 working solution (in PBS) and 1 M NaOH in a microcentrifuge tube.
-
Neutral Condition (Control): Mix the 100 µg/mL 11-trans-LTD4 working solution with an equal volume of PBS.
-
Incubation: Incubate all tubes at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Quenching:
-
For acidic samples, neutralize with an equal volume of 1 M NaOH.
-
For basic samples, neutralize with an equal volume of 1 M HCl.
-
Immediately dilute all samples with the HPLC mobile phase to a final concentration suitable for analysis (e.g., 10 µg/mL) and transfer to HPLC vials.
-
4. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient to elute 11-trans-LTD4 and its potential degradation products (e.g., 30-70% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm.
-
Injection Volume: 20 µL.
5. Data Analysis:
-
Calculate the percentage of remaining 11-trans-LTD4 at each time point relative to the 0-hour time point.
-
Identify and quantify the formation of any new peaks corresponding to degradation products.
Data Presentation
Table 1: Degradation of 11-trans-Leukotriene D4 under Forced Conditions
| Time (hours) | % Remaining 11-trans-LTD4 (Neutral, 60°C) | % Remaining 11-trans-LTD4 (1 M HCl, 60°C) | % Remaining 11-trans-LTD4 (1 M NaOH, 60°C) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Disclaimer: This technical support guide provides information and protocols based on general chemical principles and established methodologies for stability testing. The proposed degradation pathways are theoretical and require experimental verification. Researchers should always adhere to laboratory safety guidelines when handling chemicals.
11-trans Leukotriene D4 solubility in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of 11-trans Leukotriene D4 (11-trans LTD4) in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful application of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 11-trans LTD4 solution has been stored for a week at 0°C. Can I still use it?
A1: It is not recommended. Leukotrienes, including LTD4 and its isomers, are prone to degradation and isomerization in solution, especially aqueous solutions.[1] Solutions of LTD4 left at 0°C for a week can accumulate about 10% of the 11-trans isomer, and similar stability issues can be expected for solutions of 11-trans LTD4 itself.[1] For optimal results, it is best to prepare fresh solutions daily.[1][2]
Q2: I'm observing lower than expected potency in my bioassay.
A2: There are several potential reasons for this:
-
Isomerization: 11-trans LTD4 is an isomer of LTD4 and inherently possesses about 10-25% of the biological potency of LTD4 for contracting guinea pig ileum and trachea.[3][4] Ensure that your experimental expectations are aligned with this potency.
-
Improper Storage: The compound's stability is maintained for at least one year when stored correctly at -20°C or -80°C in its supplied format (typically a solution in ethanol).[3] Improper storage can lead to degradation.
-
Solution Instability: Aqueous solutions of leukotrienes are not stable for long periods. It is recommended to use freshly prepared aqueous solutions and not to store them for more than one day.[1][2]
-
Solvent Effects: Ensure that the residual amount of the organic solvent used for the stock solution is insignificant in your final assay concentration, as organic solvents can have physiological effects at low concentrations.[1][2]
Q3: The compound won't dissolve in my aqueous buffer.
A3: 11-trans LTD4 has very low solubility in aqueous buffers like PBS (pH 7.2).[3] To prepare an aqueous solution, the recommended method is to first dissolve the compound in an organic solvent like DMSO or ethanol (B145695), and then make further dilutions into your aqueous buffer.[1][2] If an organic solvent-free solution is required, the original solvent (e.g., ethanol) should be evaporated under a gentle stream of nitrogen before dissolving the neat oil in the buffer of choice.[1][2] Be aware that the maximum solubility in PBS (pH 7.2) is approximately 0.1 mg/mL.[3]
Q4: What precautions should I take when handling 11-trans LTD4?
A4: Leukotrienes are sensitive to light and oxygen.[5] All handling, including transfers and dilutions, should be performed in indirect light and under an inert atmosphere (e.g., argon or nitrogen) whenever possible.[5] Avoid repeated exposure to air. Keep the compound away from sources of ignition and protect against electrostatic discharge.[6]
Solubility Data
The solubility of this compound in various solvents is summarized in the table below. It is crucial to note that after preparing a stock solution in an organic solvent, further dilutions into aqueous buffers should be made just before the experiment.
| Solvent | Concentration |
| Dimethylformamide (DMF) | ~50 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | ~50 mg/mL |
| Ethanol | ~50 mg/mL |
| PBS (pH 7.2) | ~0.1 mg/mL |
Data sourced from Cayman Chemical product information.[3]
Experimental Protocols
Protocol for Preparing a Stock Solution
11-trans LTD4 is typically supplied as a solution in ethanol. If this is your desired stock solvent, you can proceed with direct dilutions. To change the solvent:
-
Under a fume hood, gently evaporate the ethanol from the vial using a slow, steady stream of inert gas (e.g., nitrogen or argon).
-
Once the ethanol is completely evaporated, a neat oil will remain.
-
Immediately add your solvent of choice (e.g., DMSO or DMF, purged with an inert gas).
-
Vortex briefly to ensure the compound is fully dissolved.
-
Store the stock solution tightly sealed at -20°C or -80°C.
Protocol for Preparing an Aqueous Working Solution
-
Begin with your high-concentration stock solution of 11-trans LTD4 in an organic solvent like DMSO or ethanol.
-
Just prior to your experiment, perform serial dilutions of the stock solution into your desired aqueous buffer (e.g., PBS, isotonic saline).
-
When diluting, ensure rapid mixing to prevent precipitation.
-
Crucially, ensure that your buffers are free of oxygen, transition metal ions, and any redox-active compounds to minimize degradation.[1][2]
-
Do not store the final aqueous solution for more than one day.[1][2]
Visualizations
Leukotriene D4 Signaling Pathway
Leukotriene D4 (LTD4) primarily signals through the Cysteinyl Leukotriene Receptor 1 (CysLT1R), a G-protein coupled receptor. The activation of this receptor initiates a cascade involving the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC), culminating in various cellular responses.[6][7][8][9][10]
Caption: LTD4 signaling via the CysLT1R-Gq-PLC pathway.
Experimental Workflow for Handling 11-trans LTD4
This diagram outlines the recommended workflow for preparing 11-trans LTD4 solutions for use in biological experiments, emphasizing the critical steps for maintaining compound integrity.
Caption: Recommended workflow for 11-trans LTD4 solution preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. Leukotriene D4-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Cysteinyl Leukotriene Signaling as a Therapeutic Target for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and transmembrane signaling of leukotriene D4 receptors in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Possible existence of leukotriene D4 receptors and mechanism of their signal transduction in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
Technical Support Center: 11-trans Leukotriene D4 Stability in Frozen Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 11-trans Leukotriene D4 (11-trans LTD4) in frozen samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your samples during storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a geometric isomer of Leukotriene D4 (LTD4), a potent inflammatory mediator. LTD4 can convert to 11-trans LTD4 during storage, a process that is dependent on temperature.[1][2] This isomerization is a critical consideration as 11-trans LTD4 has reduced biological activity compared to LTD4, potentially affecting experimental outcomes if not properly accounted for.
Q2: What is the recommended storage temperature for samples containing Leukotriene D4 and its isomers?
A2: For long-term storage, it is recommended to store plasma, serum, and other biological samples at -80°C.[3][4] This temperature helps to minimize degradation and isomerization. While some related compounds like Leukotriene B4 (LTB4) have shown stability at -20°C for extended periods, the lower temperature of -80°C is generally preferred for cysteinyl leukotrienes to ensure maximum stability.[5]
Q3: How many freeze-thaw cycles can my samples undergo?
A3: It is best to minimize freeze-thaw cycles. For a related compound, Leukotriene B4, samples in human plasma were stable for at least three freeze-thaw cycles when stored at -20°C.[5] However, to ensure the highest integrity of your samples, it is recommended to aliquot samples into single-use volumes before freezing to avoid repeated temperature fluctuations.
Q4: What are the signs of sample degradation or isomerization?
A4: Degradation or isomerization can lead to a decrease in the expected concentration of LTD4 and a corresponding increase in 11-trans LTD4. This can result in diminished biological effects in functional assays. Chromatographic methods, such as HPLC or LC-MS/MS, can be used to separate and quantify LTD4 and its isomers, allowing for an assessment of sample integrity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lower than expected LTD4 concentrations | Sample degradation due to improper storage temperature. | Ensure samples are consistently stored at -80°C. For new sample collections, freeze them at -80°C as soon as possible.[3][4] |
| Repeated freeze-thaw cycles. | Aliquot samples into single-use vials prior to initial freezing to avoid the need for repeated thawing and freezing. | |
| Inconsistent results between sample aliquots | Non-uniform storage conditions. | Ensure all sample aliquots are stored under the same conditions and for similar durations. Use a calibrated and monitored freezer. |
| Isomerization of LTD4 to 11-trans LTD4. | Use analytical methods that can distinguish between LTD4 and its isomers. If isomerization is suspected, quantify both forms. | |
| High variability in replicate measurements | Sample matrix effects. | Optimize your sample extraction and clean-up procedures to remove interfering substances from the biological matrix. |
| Instability during sample processing. | Keep samples on ice during processing and minimize the time between thawing and analysis. |
Quantitative Data on Leukotriene Stability
While specific quantitative data for the degradation of this compound is limited in publicly available literature, the following table provides stability data for a closely related and structurally similar compound, Leukotriene B4 (LTB4), in human plasma. This data can serve as a valuable reference point for understanding the general stability of leukotrienes in frozen storage.
| Storage Condition | Analyte | Matrix | Duration | Stability | Reference |
| -20°C | Leukotriene B4 | Human Plasma | At least 198 days | Stable | [5] |
| Freeze-Thaw Cycles (-20°C) | Leukotriene B4 | Human Plasma | At least 3 cycles | Stable | [5] |
| -80°C | Cysteinyl Leukotrienes | Biological Samples | Long-term | Recommended for optimal stability | [3][4] |
Note: LTD4 undergoes a temperature-dependent isomerization to 11-trans LTD4.[1][2] Therefore, while the overall molecule may be stable from degradation at -20°C, the proportion of the 11-trans isomer is likely to increase over time at this temperature compared to -80°C.
Experimental Protocols
Protocol 1: Sample Collection and Handling for Leukotriene Analysis
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples at 1000-2000 x g for 15 minutes at 4°C.
-
Aliquoting: Immediately after centrifugation, transfer the plasma supernatant to pre-labeled cryogenic vials. Aliquot into volumes suitable for single-use to avoid freeze-thaw cycles.
-
Freezing: Snap-freeze the aliquots in liquid nitrogen or place them in a -80°C freezer.
-
Storage: Store the samples at -80°C until analysis.
Protocol 2: Sample Thawing and Preparation for Analysis
-
Thawing: Thaw the required sample aliquots on ice or in a refrigerator at 2-8°C. Avoid thawing at room temperature to minimize degradation.
-
Extraction: Once thawed, immediately proceed with the extraction protocol appropriate for your analytical method (e.g., solid-phase extraction for LC-MS/MS analysis).
-
Analysis: Analyze the samples as soon as possible after extraction.
Visualizations
References
Technical Support Center: Handling and Storage of 11-trans Leukotriene D4
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 11-trans Leukotriene D4 (LTD4) to minimize its isomerization. Isomerization of the 11-cis double bond to the 11-trans configuration is a known issue that can impact experimental results due to the lower biological potency of the 11-trans isomer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern?
Leukotriene D4 (LTD4) is a potent inflammatory mediator. The geometric configuration of its double bonds is crucial for its biological activity. The naturally occurring and most potent form has a cis configuration at the 11th double bond. During storage, LTD4 can undergo a slow, temperature-dependent isomerization to form 11-trans-LTD4. This isomer retains significantly less biological activity, potentially leading to inaccurate and unreliable experimental outcomes.
Q2: What are the primary factors that cause the isomerization of Leukotriene D4?
The primary factors contributing to the isomerization of LTD4 to 11-trans-LTD4 are:
-
Temperature: Elevated temperatures significantly accelerate the rate of isomerization.
-
pH: Non-neutral pH conditions can potentially catalyze the isomerization process.
-
Solvent: The choice of solvent can influence the stability of LTD4.
-
Light Exposure: Like many complex organic molecules, exposure to light, particularly UV light, can promote isomerization and degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of leukotrienes.
Q3: What are the recommended storage conditions for Leukotriene D4 to minimize isomerization?
To maintain the integrity of LTD4 and prevent the formation of its 11-trans isomer, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -80°C is ideal for long-term storage. -20°C is acceptable for shorter periods. | Minimizes the rate of temperature-dependent isomerization. |
| Solvent | Anhydrous ethanol (B145695) or methanol (B129727) are preferred for stock solutions. | Organic solvents reduce the potential for hydrolysis and microbial growth. |
| Atmosphere | Store under an inert gas atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the polyunsaturated fatty acid chain. |
| Light | Store in amber or opaque vials. | Protects the molecule from light-induced degradation and isomerization. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. | Minimizes physical stress on the molecule and reduces exposure to ambient conditions. |
Q4: How can I prepare working solutions of Leukotriene D4 while minimizing isomerization?
When preparing working solutions from a stock, it is crucial to maintain a controlled environment:
-
Equilibrate the stock solution vial to room temperature before opening to prevent condensation of atmospheric water into the solution.
-
Use pre-chilled, high-purity solvents for dilution.
-
If diluting into an aqueous buffer, prepare the solution fresh for each experiment and use it immediately. The pH of the aqueous buffer should be close to neutral (pH 7.4).
-
Protect the solution from light during and after preparation.
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected biological activity in my experiments using LTD4.
Possible Cause: Isomerization of LTD4 to the less active 11-trans-LTD4.
Solutions:
-
Verify Storage Conditions: Ensure that your LTD4 stock solutions are stored at the recommended temperature (-80°C) and protected from light.
-
Check Handling Procedures: Review your protocol for preparing working solutions. Are you minimizing exposure to elevated temperatures, light, and air?
-
Analyze Isomer Purity: If you have access to analytical instrumentation, you can assess the isomeric purity of your LTD4 stock and working solutions. HPLC and LC-MS/MS are suitable techniques for this purpose.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for the Analysis of LTD4 and its 11-trans Isomer
This protocol provides a starting point for developing a stability-indicating HPLC method to separate and quantify LTD4 and 11-trans-LTD4. Note: This method should be validated in your laboratory for your specific instrumentation and experimental conditions.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. A shallow gradient is often necessary to resolve isomers. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (characteristic absorbance peak for leukotrienes) |
| Injection Volume | 10-20 µL |
Sample Preparation:
-
Dilute a small aliquot of your LTD4 stock solution in the initial mobile phase composition.
-
Ensure the final concentration is within the linear range of your detector.
Data Analysis:
-
The two isomers should appear as distinct peaks. The peak with the shorter retention time is typically the more polar cis-isomer (LTD4), while the later-eluting peak is the trans-isomer.
-
Quantify the area under each peak to determine the relative percentage of each isomer.
Protocol 2: Forced Degradation Study to Assess LTD4 Stability
A forced degradation study can help you understand the stability of your LTD4 under various stress conditions.
Procedure:
-
Prepare several aliquots of your LTD4 solution.
-
Expose individual aliquots to different stress conditions:
-
Acidic: Add a small amount of dilute HCl (e.g., to a final concentration of 0.1 N).
-
Basic: Add a small amount of dilute NaOH (e.g., to a final concentration of 0.1 N).
-
Oxidative: Add a small amount of hydrogen peroxide (e.g., 3%).
-
Thermal: Incubate at an elevated temperature (e.g., 40°C or 60°C).
-
Photolytic: Expose to a UV light source.
-
-
At various time points, neutralize the acidic and basic samples and analyze all samples by the stability-indicating HPLC method described above to quantify the extent of degradation and isomerization.
Visualizations
Caption: Workflow for assessing LTD4 stability.
Technical Support Center: 11-trans Leukotriene D4 ELISA Kits
Welcome to the technical support center for 11-trans Leukotriene D4 (LTD4) ELISA kits. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
High Background
Question: I am observing high background in my ELISA. What are the possible causes and solutions?
Answer: High background in an ELISA refers to a high signal in the negative control wells, which can obscure the true signal from your samples.[1] Several factors can contribute to this issue.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Washing | Increase the number of wash steps and the soaking time for each wash. Ensure complete aspiration of wash buffer between steps.[1][2][3] |
| Contaminated Reagents or Buffers | Prepare fresh wash buffers and substrate solutions.[3][4] Ensure the water used is of high quality (distilled or deionized).[3] |
| Cross-Contamination | Use fresh pipette tips for each reagent and sample.[1] Use new plate sealers for each incubation step to prevent well-to-well contamination.[5] |
| Incorrect Reagent Concentrations | Optimize the concentrations of primary and secondary antibodies through titration. High antibody concentrations can lead to non-specific binding.[2] |
| Inadequate Blocking | Increase the incubation time for the blocking step or try a different blocking agent.[2] |
| Prolonged Incubation Times | Adhere to the incubation times specified in the kit protocol.[5] |
| Substrate Issues | Ensure the substrate solution is colorless before use.[3][6] Avoid exposing the substrate to light for extended periods.[4][6] Read the plate immediately after adding the stop solution.[2][7] |
Low or No Signal
Question: My ELISA is showing a very weak or no signal. What could be the reason?
Answer: A weak or absent signal can be due to several factors, from reagent handling to procedural errors.
Possible Causes and Solutions:
| Cause | Solution |
| Improper Reagent Storage or Handling | Ensure all kit components are stored at the recommended temperatures.[5][4] Allow all reagents to reach room temperature before use.[5][4] |
| Expired Reagents | Check the expiration dates of all kit components and do not use expired reagents.[5] |
| Incorrect Reagent Preparation or Addition | Double-check all dilution calculations and ensure reagents are added in the correct order as per the protocol.[5] |
| Insufficient Incubation Times | Ensure all incubation steps are carried out for the recommended duration.[4] |
| Inactive Enzyme Conjugate | Verify the activity of the HRP conjugate.[4] |
| Incompatible Buffer Components | Avoid using buffers containing sodium azide (B81097) with HRP-conjugated antibodies, as it is an inhibitor. |
| Analyte Not Present or Below Detection Limit | Ensure the sample contains the target analyte at a concentration within the detection range of the kit. Run a positive control to verify the assay's functionality.[8] |
Poor Standard Curve
Question: I am getting a poor standard curve with low R-squared values. How can I improve it?
Answer: A reliable standard curve is crucial for accurate quantification. A poor standard curve can result from pipetting errors or improper standard preparation.
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate Pipetting | Calibrate and check your pipettes for accuracy. Use fresh tips for each standard dilution.[4] |
| Improper Standard Dilution | Ensure the standard is completely dissolved and thoroughly mixed before making serial dilutions.[4] Prepare fresh standard dilutions for each assay. |
| Incorrect Plate Reader Settings | Verify that the plate reader is set to the correct wavelength for the substrate used.[4] |
| Reagent or Plate Issues | Bring all reagents to room temperature before setting up the assay.[5] Ensure consistent incubation times for all wells.[6] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare different types of samples for the 11-trans LTD4 ELISA?
A1: Proper sample preparation is critical for accurate results. Here are guidelines for common sample types:
-
Serum: Allow blood to clot at room temperature for 1-2 hours or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes at 2-8°C and collect the supernatant.[4][9]
-
Plasma: Collect blood into tubes containing EDTA as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection and collect the supernatant.[4][9]
-
Cell Culture Supernatant: Centrifuge the cell culture media at 1000 x g for 20 minutes at 2-8°C to remove any cells or debris.[4]
-
Tissue Homogenates: The specific protocol can vary by tissue type. It is recommended to consult relevant literature for detailed procedures. Generally, tissues are rinsed with PBS, homogenized in a suitable buffer, and then centrifuged to pellet cellular debris.[4]
Q2: What are the recommended storage conditions for the ELISA kit?
A2: Most ELISA kits should be stored at 2-8°C.[5] Specific components, such as the standard and enzyme conjugates, may require storage at -20°C upon reconstitution.[6] Always refer to the kit's manual for specific storage instructions.
Q3: Can I use reagents from different ELISA kits?
A3: It is not recommended to mix reagents from different kit lots or manufacturers.[10] Kits are optimized with components that are formulated to work together.
Q4: How can I avoid edge effects in my ELISA plate?
A4: Edge effects, where the outer wells of a plate behave differently from the inner wells, can be minimized by:
-
Ensuring even temperature across the plate during incubation. Avoid stacking plates.[5]
-
Using a plate sealer to prevent evaporation.[5]
-
Allowing all reagents and the plate to reach room temperature before starting the assay.[5]
Experimental Protocols
General ELISA Protocol (Competitive ELISA)
This is a generalized protocol for a competitive ELISA, which is a common format for 11-trans LTD4 kits.[11] Always refer to the specific protocol provided with your kit.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manual. Bring all components to room temperature before use.[4]
-
Standard and Sample Addition: Add standards and samples to the appropriate wells of the microplate, which has been pre-coated with LTD4.
-
Biotinylated Detection Antibody Addition: Add the biotinylated detection antibody specific to LTD4 to each well. During this incubation, the LTD4 in the sample or standard will compete with the LTD4 coated on the plate for binding to the detection antibody.[11]
-
Incubation: Cover the plate with a sealer and incubate as per the kit's instructions (e.g., 45 minutes at 37°C).[4]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the prepared wash buffer.[4]
-
HRP-Conjugate Addition: Add Avidin-HRP conjugate to each well and incubate.[11]
-
Washing: Repeat the washing step to remove unbound conjugate.[4]
-
Substrate Addition: Add TMB substrate solution to each well. This will react with the HRP to produce a color.[11]
-
Incubation: Incubate the plate in the dark for the recommended time (e.g., 15-30 minutes at 37°C).[4]
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.[11]
-
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader. The concentration of LTD4 in the samples is inversely proportional to the OD.[11]
Visual Guides
General ELISA Troubleshooting Workflow```dot
// Nodes Start [label="Experiment Complete", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckResults [label="Review Results:\nSignal, Background, Std Curve", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ResultsOK [label="Results Acceptable", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Troubleshoot [label="Identify Primary Issue", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HighBg [label="High Background", fillcolor="#F1F3F4", fontcolor="#202124"]; LowSignal [label="Low/No Signal", fillcolor="#F1F3F4", fontcolor="#202124"]; PoorCurve [label="Poor Standard Curve", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckWashing [label="Check Washing Steps\n- Increase washes\n- Complete aspiration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckReagents [label="Check Reagents\n- Fresh buffers\n- Correct concentrations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckIncubation [label="Check Incubation\n- Correct time & temp\n- Avoid stacking", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckStorage [label="Check Reagent Storage\n& Expiration Dates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckPipetting [label="Check Pipetting\n& Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckReader [label="Check Plate Reader\nSettings", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckResults; CheckResults -> ResultsOK [label="Good"]; CheckResults -> Troubleshoot [label="Problematic"]; ResultsOK -> End; Troubleshoot -> HighBg [label="High BG"]; Troubleshoot -> LowSignal [label="Low Signal"]; Troubleshoot -> PoorCurve [label="Poor Curve"]; HighBg -> CheckWashing; HighBg -> CheckReagents; HighBg -> CheckIncubation; LowSignal -> CheckStorage; LowSignal -> CheckReagents; LowSignal -> CheckIncubation; PoorCurve -> CheckPipetting; PoorCurve -> CheckReader; CheckWashing -> CheckReagents [style=invis]; CheckReagents -> CheckIncubation [style=invis]; CheckStorage -> CheckReagents [style=invis]; CheckPipetting -> CheckReader [style=invis];
{rank=same; HighBg; LowSignal; PoorCurve;} }``` Caption: A flowchart for troubleshooting common ELISA issues.
Sample Preparation Workflow
Caption: A workflow for preparing common sample types for ELISA.
References
- 1. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 2. How to deal with high background in ELISA | Abcam [abcam.com]
- 3. sinobiological.com [sinobiological.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. labrecon.in [labrecon.in]
- 7. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 8. mabtech.com [mabtech.com]
- 9. fn-test.com [fn-test.com]
- 10. interchim.fr [interchim.fr]
- 11. assaygenie.com [assaygenie.com]
Cross-reactivity issues in 11-trans Leukotriene D4 immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to 11-trans Leukotriene D4 (11-trans LTD4) immunoassays, with a particular focus on cross-reactivity issues.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a competitive immunoassay for this compound?
A competitive immunoassay for 11-trans LTD4 is a quantitative method used to measure the concentration of 11-trans LTD4 in a sample. In this assay, a limited amount of antibody specific to 11-trans LTD4 is available to bind to both the 11-trans LTD4 in the sample and a labeled 11-trans LTD4 (e.g., conjugated to an enzyme like HRP or alkaline phosphatase). The sample's unlabeled 11-trans LTD4 competes with the labeled 11-trans LTD4 for these limited antibody binding sites. Therefore, the amount of labeled 11-trans LTD4 that binds to the antibody is inversely proportional to the concentration of 11-trans LTD4 in the sample. A higher concentration of 11-trans LTD4 in the sample will result in a lower signal from the labeled conjugate.
Q2: What are the common causes of inaccurate results in an 11-trans LTD4 immunoassay?
Inaccurate results in an 11-trans LTD4 immunoassay can stem from several factors:
-
Cross-reactivity: Antibodies may bind to other structurally similar molecules present in the sample, such as other leukotrienes.[1][2]
-
Matrix Effects: Components in the sample matrix (e.g., plasma, serum, urine) can interfere with the antibody-antigen binding.[3]
-
Improper Sample Handling: Leukotrienes are susceptible to degradation. Improper collection, storage, or freeze-thaw cycles of samples can lead to inaccurate measurements.
-
Procedural Errors: Inaccurate pipetting, improper washing steps, or incorrect incubation times and temperatures can all contribute to variability and inaccuracy.[4]
-
Reagent Issues: Use of expired or improperly stored reagents can lead to a weak or no signal.
Q3: What is cross-reactivity and why is it a concern for 11-trans LTD4 immunoassays?
Cross-reactivity is the phenomenon where an antibody binds to molecules other than its specific target analyte.[5] This is a significant concern in 11-trans LTD4 immunoassays because leukotrienes are a family of structurally similar eicosanoids.[2] An antibody raised against 11-trans LTD4 may also recognize and bind to other cysteinyl leukotrienes like LTC4, LTD4, and LTE4, as well as other isomers. This can lead to an overestimation of the 11-trans LTD4 concentration in a sample. Some studies have shown that antibodies raised against LTD4 can have comparable affinities for LTC4, LTD4, LTE4, and their 11-trans stereoisomers.[6]
Troubleshooting Guides
Issue 1: High Background Signal
Possible Causes:
-
Insufficient washing of wells.
-
Concentration of detection antibody is too high.
-
Blocking buffer is ineffective.
-
Incubation time is too long.
-
Cross-reactivity of the detection antibody with other components.
Solutions:
-
Increase the number and vigor of wash steps. Ensure complete aspiration of wash buffer from the wells.
-
Optimize the concentration of the detection antibody by performing a titration.
-
Try a different blocking buffer (e.g., commercially available specialized blockers instead of just BSA).
-
Reduce the incubation time for the substrate.
-
Run appropriate controls to check for non-specific binding.
Issue 2: Weak or No Signal
Possible Causes:
-
Omission of a key reagent.
-
Reagents are inactive (e.g., expired or improperly stored).
-
Incorrect assay temperature.
-
Presence of inhibitors in the sample or buffers (e.g., sodium azide (B81097) can inhibit HRP).[4]
-
Low concentration of the target analyte in the sample.
Solutions:
-
Carefully review the protocol to ensure all reagents were added in the correct order and volume.
-
Use fresh reagents and ensure they have been stored according to the manufacturer's instructions.
-
Ensure the assay is performed at the recommended temperature. Allow all reagents to come to room temperature before use.
-
Use fresh, inhibitor-free buffers.
-
Concentrate the sample or reduce the dilution factor if the analyte concentration is expected to be low.
Issue 3: Suspected Cross-Reactivity Leading to Inaccurate Quantification
Possible Causes:
-
The antibody lacks sufficient specificity for 11-trans LTD4.
-
The sample contains high concentrations of structurally related leukotrienes.
Solutions:
-
Review Kit Specificity: Check the manufacturer's data sheet for cross-reactivity information for the specific antibody or ELISA kit being used.
-
Perform a Cross-Reactivity Validation: Test the assay's response to a panel of potentially cross-reacting compounds (e.g., LTC4, LTD4, LTE4, LTB4). See the "Experimental Protocols" section for a detailed methodology.
-
Sample Purification: If cross-reactivity is confirmed to be an issue, consider purifying the sample prior to the immunoassay to remove cross-reacting substances. This can be achieved using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).[2]
-
Use an Alternative Method: For highly specific quantification, consider using a different analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can distinguish between different leukotriene species based on their mass-to-charge ratio.
Data Presentation
Table 1: Representative Cross-Reactivity of Leukotriene Immunoassays
The following table summarizes typical cross-reactivity profiles for different leukotriene immunoassays. Note that the specificity can vary significantly between different antibody clones and assay formats. This data is illustrative and users should always refer to the specific datasheet for their assay.
| Compound | LTB4 Immunoassay (% Cross-Reactivity) | LTC4 Immunoassay (% Cross-Reactivity) |
| Leukotriene B4 (LTB4) | 100% | 1.2% |
| 6-trans-12-epi-LTB4 | 5.50% | Not Reported |
| 6-trans-LTB4 | 4.90% | Not Reported |
| 12-epi-LTB4 | 0.94% | Not Reported |
| 20-OH-LTB4 | <0.2% | Not Reported |
| 20-COOH-LTB4 | <0.2% | Not Reported |
| Leukotriene C4 (LTC4) | <0.2% | 100% |
| LTC4 methyl ester | Not Reported | 37% |
| Leukotriene D4 (LTD4) | <0.2% | <0.01% |
| Leukotriene E4 (LTE4) | <0.2% | 0.16% |
| N-acetyl LTE4 | Not Reported | <0.01% |
| Prostaglandin E2 (PGE2) | <0.2% | Not Reported |
| Prostaglandin F2α (PGF2α) | <0.2% | Not Reported |
| Arachidonic Acid | Not Reported | 0.00029% |
Data compiled from product information for commercially available LTB4 and LTC4 ELISA kits.[7][8]
Experimental Protocols
Protocol 1: Competitive ELISA for this compound
This protocol provides a general framework for a competitive ELISA. Users should adapt it based on their specific kit instructions.
Materials:
-
Microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).
-
11-trans LTD4 standard.
-
Rabbit anti-11-trans LTD4 antibody.
-
11-trans LTD4 conjugated to an enzyme (e.g., alkaline phosphatase or HRP).
-
Assay buffer.
-
Wash buffer.
-
Substrate solution (e.g., pNPP for AP or TMB for HRP).
-
Stop solution.
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manual. Create a serial dilution of the 11-trans LTD4 standard to generate a standard curve.
-
Standard and Sample Addition: Add 50 µL of the prepared standards and samples to the appropriate wells of the microplate.
-
Competitive Reaction: Add 50 µL of the 11-trans LTD4-enzyme conjugate to each well, followed by 50 µL of the anti-11-trans LTD4 antibody.
-
Incubation: Cover the plate and incubate for the recommended time and temperature (e.g., 2 hours at room temperature on a shaker).
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with wash buffer. Ensure complete removal of liquid after the final wash.
-
Substrate Addition: Add 100 µL of the substrate solution to each well.
-
Signal Development: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature, protected from light.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 405 nm for pNPP or 450 nm for TMB) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of 11-trans LTD4 in the samples.
Protocol 2: Assessing Antibody Cross-Reactivity
This protocol outlines a method to determine the cross-reactivity of the immunoassay with other related compounds.
Materials:
-
All materials required for the competitive ELISA (Protocol 1).
-
Stock solutions of potential cross-reactants (e.g., LTC4, LTD4, LTE4, LTB4) at a known high concentration.
Procedure:
-
Prepare Cross-Reactant Dilutions: Create serial dilutions of each potential cross-reactant in the assay buffer. The concentration range should be wide enough to potentially inhibit the assay signal.
-
Run the Assay: Perform the competitive ELISA as described in Protocol 1, but instead of the 11-trans LTD4 standard, use the serial dilutions of the cross-reactants. Also, run the standard 11-trans LTD4 curve in parallel on the same plate.
-
Data Analysis:
-
For both the 11-trans LTD4 standard and each cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each compound using the following formula:
% Cross-Reactivity = (IC50 of 11-trans LTD4 / IC50 of Cross-Reactant) x 100
-
Visualizations
Caption: Biosynthesis pathway of major leukotrienes from arachidonic acid.
Caption: Workflow for a competitive ELISA.
Caption: Logic diagram for troubleshooting inaccurate immunoassay results.
References
- 1. The development of sensitive and specific radioimmunoassays for leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of cross-reactive leukotrienes in biological matrices using on-line liquid chromatography immunochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 ELISA Kit (ab133040) | Abcam [abcam.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. CN103861102A - Anti-CTLA-4 antibody compositions - Google Patents [patents.google.com]
- 6. Radioimmunoassay of the leukotrienes of slow reacting substance of anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
How to improve signal-to-noise ratio in 11-trans Leukotriene D4 measurements
Welcome to the technical support center for 11-trans Leukotriene D4 (11-trans LTD4) measurements. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the quantification of 11-trans LTD4 using Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Sample Handling and Stability
Question: My 11-trans LTD4 measurements are inconsistent. Could sample handling be the issue?
Answer: Yes, proper sample handling is critical for accurate and reproducible results. Leukotrienes can be unstable and susceptible to degradation.
-
Sample Collection: For plasma samples, use vacutainers containing heparin, citrate, or EDTA as anticoagulants.[1] To obtain plasma, centrifuge the blood at 1,000 x g for 15 minutes.[1]
-
Storage: Samples should be assayed immediately after collection. If immediate analysis is not possible, store them at -80°C.[1] Avoid repeated freeze-thaw cycles.
-
Isomerization: LTD4 can undergo slow, temperature-dependent isomerization to 11-trans LTD4 during storage. While this is the analyte of interest, improper storage can lead to the formation of other isomers, affecting the accuracy of your measurements.
ELISA Troubleshooting
Question: I am experiencing high background noise in my 11-trans LTD4 ELISA. What are the common causes and solutions?
Answer: High background noise in an ELISA can obscure the true signal from your sample, leading to a poor signal-to-noise ratio. Here are the primary causes and how to address them:
| Common Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells.[1][2] |
| Inadequate Blocking | Optimize the blocking buffer concentration and incubation time. Consider adding a non-ionic detergent like Tween-20 to the blocking solution. |
| Cross-Reactivity | Ensure the detection antibody is specific for 11-trans LTD4 and does not cross-react with other components in the sample matrix. |
| Substrate Issues | Protect the substrate from light and ensure it has not expired. Stop the reaction at the optimal time to prevent over-development.[3] |
| Contamination | Use fresh pipette tips for each reagent and sample to avoid cross-contamination. Ensure plate sealers are used appropriately.[1] |
Question: My ELISA signal is weak or absent. How can I improve it?
Answer: A weak or non-existent signal can be frustrating. The following troubleshooting steps can help enhance your signal:
| Common Cause | Recommended Solution |
| Reagent Preparation | Ensure all reagents, including standards and antibodies, are brought to room temperature before use and are not expired.[3] Reconstitute standards and antibodies according to the manufacturer's protocol. |
| Incorrect Incubation Times/Temperatures | Strictly adhere to the incubation times and temperatures specified in the ELISA kit protocol. |
| Low Analyte Concentration | Concentrate your sample using solid-phase extraction (SPE) prior to the assay. |
| Improper Plate Washing | Overly aggressive washing can strip the coated antibody or antigen from the plate. Follow the recommended washing procedure. |
| Inactive Enzyme Conjugate | Verify the activity of the enzyme conjugate (e.g., HRP). Store conjugates as recommended by the manufacturer. |
Below is a logical troubleshooting workflow for common ELISA issues:
LC-MS/MS Troubleshooting
Question: How can I reduce matrix effects and improve signal-to-noise in my 11-trans LTD4 LC-MS/MS analysis?
Answer: Matrix effects, which are the suppression or enhancement of ionization of the target analyte by co-eluting compounds, are a common challenge in LC-MS/MS.[4][5][6][7][8]
| Strategy | Details |
| Sample Preparation | Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering substances. A C18-based SPE protocol with a wash step using n-hexane and elution with methyl formate (B1220265) has shown good performance for a broad spectrum of oxylipins.[9][10][11][12][13][14][15][16][17] Immunoaffinity Purification: This technique uses antibodies specific to the analyte to achieve high purity, though it can be more expensive. |
| Chromatographic Separation | Column Choice: The choice of LC column can significantly impact the separation of 11-trans LTD4 from interfering compounds. Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to optimize separation. Mobile Phase Optimization: The composition of the mobile phase, including organic modifiers and additives, affects both chromatographic separation and ionization efficiency. The use of high-purity solvents and additives is crucial to prevent unwanted adduct formation and increased background noise.[2] |
| Mass Spectrometer Parameters | Ionization Mode: Electrospray ionization (ESI) is commonly used for leukotrienes. Optimizing the ESI source parameters, such as capillary voltage, gas flow, and temperature, is critical. Collision Energy: Fine-tuning the collision energy in the MS/MS settings can enhance the fragmentation of 11-trans LTD4, leading to a stronger and more specific signal. |
Quantitative Impact of Sample Preparation on Analyte Recovery and Matrix Effects
| Sample Preparation Method | Analyte Recovery | Matrix Effect | Reference |
| Solid-Phase Extraction (Oasis PRiME HLB) | 98% ± 8% | 6% | [9] |
| Supported Liquid Extraction (SLE) | 89% ± 7% | 26% | [9] |
| Liquid-Liquid Extraction (LLE) | 70% ± 10% | 16% | [9] |
This table demonstrates that while all three methods can be used, SPE with Oasis PRiME HLB provided the highest recovery and lowest matrix effect for a broad range of analytes, which is indicative of its potential for 11-trans LTD4 analysis.[9]
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for 11-trans LTD4 from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
Acidify the plasma sample to approximately pH 3.5 with 2N HCl.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 5 mL of ethanol (B145695) followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a slight positive pressure to achieve a flow rate of approximately 0.5 mL/minute.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Follow with a wash of 5 mL of 15% ethanol to remove less polar interferences.
-
A final wash with 5 mL of hexane (B92381) can be used to remove lipids.
-
-
Elution:
-
Elute the 11-trans LTD4 from the cartridge using 5 mL of methyl formate or ethyl acetate.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for LC-MS/MS or assay buffer for ELISA) for analysis.
-
Detailed ELISA Protocol for Cysteinyl Leukotrienes (including 11-trans LTD4)
This is a competitive ELISA protocol.
-
Reagent Preparation:
-
Assay Procedure:
-
Add 100 µL of standard or sample to the appropriate wells of the antibody-coated microplate.[3]
-
Add 50 µL of the enzyme-conjugated 11-trans LTD4 to each well (except the blank).
-
Add 50 µL of the specific antibody to each well (except the blank and non-specific binding wells).
-
Incubate the plate for 2 hours at 37°C.[3]
-
Wash the plate 3-5 times with wash buffer.[3]
-
Add 100 µL of substrate solution to each well and incubate for 15-30 minutes at 37°C in the dark.[3]
-
Add 50 µL of stop solution to each well.[3]
-
Read the absorbance at 450 nm immediately.[3]
-
Signaling Pathway
Cysteinyl Leukotriene Biosynthesis and Signaling
11-trans LTD4 is an isomer of Leukotriene D4 (LTD4), a potent inflammatory mediator. Both are part of the cysteinyl leukotriene (CysLT) family. The biosynthesis of CysLTs begins with the release of arachidonic acid from the cell membrane, which is then converted through a series of enzymatic steps to LTA4. LTA4 is subsequently converted to LTC4, which is then metabolized to LTD4 and subsequently to LTE4.[20][21][22][23]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bioscience.co.uk [bioscience.co.uk]
- 3. cloud-clone.com [cloud-clone.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 9. waters.com [waters.com]
- 10. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Comparison of solvent extraction and solid-phase extraction for the determination of polychlorinated biphenyls in transformer oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Cysteinyl Leukotriene ELISA Kit (A326519) [antibodies.com]
- 19. abcam.com [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Figure 1 from Cysteinyl Leukotrienes and Their Receptors: Molecular and Functional Characteristics | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing HPLC Separation of 11-trans and cis-Leukotriene D4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 11-trans and cis-Leukotriene D4 isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of Leukotriene D4 isomers.
Poor Resolution or Co-elution of Isomers
-
Problem: The peaks for 11-trans-Leukotriene D4 and cis-Leukotriene D4 are not baseline separated.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Mobile Phase Composition | Modify the mobile phase composition. A common starting point is a mixture of tetrahydrofuran (B95107), methanol (B129727), water, and acetic acid. Adjusting the ratio of the organic solvents (tetrahydrofuran and methanol) can significantly impact selectivity. A rule of thumb in reversed-phase HPLC is that a 10% decrease in the organic solvent concentration can lead to a threefold increase in retention time, which may improve separation.[1] |
| Incorrect Mobile Phase pH | The pH of the mobile phase is a critical parameter for ionizable compounds like Leukotriene D4.[2][3][4] Operate at a pH that is at least one unit away from the pKa of the analytes to ensure they are in a single ionic form, which generally leads to sharper peaks and better separation.[5][6] For acidic compounds, a lower pH (e.g., around 3.0) can suppress ionization and reduce peak tailing.[7] |
| Suboptimal Column Temperature | Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, thereby influencing retention time and selectivity.[8][9][10][11] Increasing the column temperature can decrease retention times and sometimes improve peak shape.[9] Experiment with temperatures in the range of 25-40°C to find the optimal balance between resolution and analysis time. |
| Inadequate Column Chemistry | While C18 columns are widely used and effective for retaining non-polar compounds, a C8 column might provide better selectivity for moderately hydrophobic analytes or faster analysis times.[12][13][14][15][16] Consider screening both C18 and C8 columns to determine the best option for your specific separation. |
Peak Tailing
-
Problem: The peaks, particularly for the cis-isomer, exhibit significant tailing, making accurate integration and quantification difficult.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Residual Silanols | Leukotriene D4, being an acidic compound, can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.[7][17] Lowering the mobile phase pH (e.g., to 3.0) can suppress the ionization of both the analyte and the silanol groups, minimizing these interactions.[7] Using a highly deactivated, end-capped column can also significantly reduce peak tailing.[17] |
| Column Overload | Injecting too much sample can lead to peak distortion, including tailing.[17][18] Dilute your sample and re-inject to see if the peak shape improves. If overload is the issue, consider using a column with a larger internal diameter or a higher loading capacity.[17] |
| Column Bed Deformation | A void at the column inlet or a partially blocked frit can cause peak tailing that affects all peaks in the chromatogram.[17][18] If you suspect this, try reversing and flushing the column (if the manufacturer's instructions permit) or replacing the column.[7][18] |
| Inappropriate Mobile Phase pH | Operating too close to the pKa of Leukotriene D4 can result in a mixed population of ionized and non-ionized species, leading to broad and tailing peaks.[2][17] Ensure the mobile phase pH is buffered and set at least one pH unit away from the analyte's pKa.[5] |
Retention Time Shifts
-
Problem: The retention times of the isomers are inconsistent between runs.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inconsistent Mobile Phase Preparation | Ensure the mobile phase is prepared fresh daily and that the components are accurately measured. When using buffers, always adjust the pH of the aqueous portion before adding the organic solvent.[1] |
| Fluctuations in Column Temperature | Even small changes in ambient temperature can affect retention times if the column is not thermostatted.[9][11] Use a column oven to maintain a stable temperature throughout the analysis. |
| Insufficient Column Equilibration | Before starting a series of injections, ensure the column is fully equilibrated with the mobile phase. A stable baseline is a good indicator of equilibration. |
| Changes in Mobile Phase pH | For ionizable analytes like Leukotriene D4, even a small drift in mobile phase pH can cause significant shifts in retention time.[2][4] Use a buffer with adequate capacity (typically 10-50 mM) to maintain a stable pH.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reversed-phase HPLC method to separate 11-trans and cis-Leukotriene D4?
A1: A well-documented method utilizes a Nucleosil 5C18 column with a mobile phase of tetrahydrofuran-methanol-water-acetic acid (25/30/45/0.1, by volume). The pH of this mobile phase is adjusted to 5.5 with ammonium (B1175870) hydroxide (B78521). The separation is performed at a flow rate of 0.9 ml/min with UV detection at 280 nm.
Q2: How can I optimize the mobile phase to improve the resolution between the two isomers?
A2: You can systematically vary the composition of the mobile phase. For instance, you can adjust the ratio of tetrahydrofuran to methanol while keeping the aqueous component constant. You can also explore different organic modifiers like acetonitrile. Additionally, fine-tuning the pH of the mobile phase can have a significant impact on selectivity.
Q3: What is the importance of pH control in the mobile phase for this separation?
A3: Leukotriene D4 is an acidic molecule. The pH of the mobile phase will determine its degree of ionization, which in turn affects its hydrophobicity and interaction with the reversed-phase column.[2][3][4] Inconsistent pH can lead to poor peak shape (tailing or splitting) and shifting retention times.[2][4] It is crucial to use a buffer to maintain a stable pH for reproducible results.
Q4: Should I use a C18 or a C8 column for this separation?
A4: Both C18 and C8 columns can be suitable for this separation. C18 columns, having longer alkyl chains, are more hydrophobic and generally provide greater retention for non-polar compounds.[12][13][14][15][16] C8 columns are less hydrophobic and may offer different selectivity or faster analysis times.[12][13][14][15][16] The choice depends on the specific requirements of your analysis. It is often beneficial to screen both column types during method development.
Q5: What are some common sample preparation techniques for analyzing Leukotriene D4 from biological matrices?
A5: Biological samples often contain proteins and other interfering substances that can damage the HPLC column and affect the analysis.[19][20][21][22] Common sample preparation techniques include protein precipitation, solid-phase extraction (SPE), and filtration. SPE is a powerful technique for cleaning up and concentrating the analytes of interest from complex matrices.
Q6: My baseline is noisy. What could be the cause?
A6: A noisy baseline can be caused by several factors, including:
-
Air bubbles in the pump or detector.
-
An improperly mixed mobile phase.
-
A contaminated column or guard column.
-
A failing detector lamp.
-
Fluctuations in the pump pressure.
Q7: I am observing ghost peaks in my chromatogram. What should I do?
A7: Ghost peaks are unexpected peaks that can appear in your chromatogram. They are often caused by:
-
Contamination in the injection system or sample vials.
-
Carryover from a previous injection of a highly concentrated sample.
-
Impurities in the mobile phase.
-
Degradation of the sample in the autosampler.
To troubleshoot, inject a blank (mobile phase) to see if the ghost peak is still present. Clean the injection port and syringe, and use fresh, high-purity mobile phase solvents.
Experimental Protocols
Recommended HPLC Method for Separation of 11-trans and cis-Leukotriene D4
This protocol is based on a published method for the separation of leukotrienes.
| Parameter | Specification |
| Column | Nucleosil 5C18 (or equivalent C18 column) |
| Mobile Phase | Tetrahydrofuran-methanol-water-acetic acid (25:30:45:0.1, v/v/v/v) |
| pH Adjustment | Adjust to pH 5.5 with ammonium hydroxide |
| Flow Rate | 0.9 mL/min |
| Detection | UV at 280 nm |
| Temperature | Ambient (thermostatted for better reproducibility) |
Mobile Phase Preparation
-
Carefully measure the required volumes of HPLC-grade tetrahydrofuran, methanol, water, and acetic acid.
-
Combine the solvents in a clean glass reservoir.
-
Adjust the pH of the mixture to 5.5 using ammonium hydroxide while stirring.
-
Degas the mobile phase using sonication or vacuum filtration before use to prevent air bubbles in the system.
Sample Preparation (General Guideline)
-
For biological samples, perform a suitable extraction procedure (e.g., solid-phase extraction) to remove proteins and other interfering substances.
-
Reconstitute the dried extract in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system to prevent clogging of the column frit.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC separation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. moravek.com [moravek.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Effect of temperature in reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromtech.com [chromtech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 13. quora.com [quora.com]
- 14. hawach.com [hawach.com]
- 15. uhplcs.com [uhplcs.com]
- 16. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. arborassays.com [arborassays.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
Preventing non-specific binding in 11-trans Leukotriene D4 assays
Technical Support Center: 11-trans Leukotriene D4 Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to non-specific binding in this compound (LTD4) assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem in my 11-trans LTD4 assay?
A1: Non-specific binding (NSB) is the attachment of assay components, such as antibodies or the analyte itself, to unintended surfaces or molecules within the assay system.[1][2] In an enzyme-linked immunosorbent assay (ELISA), this typically refers to binding directly to the microplate surface rather than the intended capture antibody or antigen.[2] This unwanted binding generates a false positive signal, leading to high background noise.[2][3] High background obscures the true signal from the specific binding of 11-trans LTD4, thereby reducing the assay's sensitivity, accuracy, and reproducibility.[3][4] Ultimately, NSB can lead to inaccurate quantification of the target analyte and unreliable results.[1]
Q2: What are the most common causes of high non-specific binding?
A2: High non-specific binding can stem from several factors throughout the assay protocol. The primary causes include:
-
Inadequate or Ineffective Blocking: The blocking buffer's role is to saturate all unoccupied binding sites on the microplate well after the initial coating step.[3][5] If the blocking is insufficient or the chosen blocking agent is suboptimal, detection antibodies or other proteins can bind directly to the plastic, causing high background.[4][6]
-
Insufficient Washing: Washing steps are critical for removing unbound and weakly bound reagents.[4][7] Inadequate washing, such as too few wash cycles or insufficient wash volume, can leave excess detection antibody in the wells, contributing to background noise.[4][8][9]
-
Inappropriate Antibody Concentration: Using a concentration of the detection antibody that is too high can lead to non-specific binding.[10] It is crucial to optimize antibody concentrations to find the right balance between a strong specific signal and low background.[6]
-
Matrix Effects: Components within complex biological samples (e.g., serum, plasma) can interfere with the assay and cause non-specific binding.[10]
-
Cross-Reactivity: The detection antibody may cross-react with other molecules in the sample or with the blocking agent itself.[11]
Troubleshooting Guide: Reducing High Background
If you are experiencing high background or suspect non-specific binding in your 11-trans LTD4 assay, follow these systematic troubleshooting steps.
Step 1: Optimize the Blocking Step
The blocking buffer is your first line of defense against NSB. Its purpose is to cover any sticky spots on the plate that could otherwise bind your detection antibody.[7]
-
Choose the Right Blocking Agent: There is no single best blocking buffer for all assays.[5] The ideal choice depends on the specific antibodies and sample matrix. Common options include protein-based blockers and non-ionic detergents.
| Blocking Agent | Typical Concentration | Notes & Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and effective choice. Ensure it is high-purity and free of immunoglobulins that could cause cross-reactivity.[4][12] |
| Non-fat Dry Milk | 1-5% (w/v) | Cost-effective, but may contain phosphoproteins that can cross-react with phospho-specific antibodies. Not recommended for assays with avidin-biotin systems due to endogenous biotin. |
| Casein | 1-3% (w/v) | A purified milk protein that can be a good alternative to BSA or milk.[12] |
| Commercial Blockers | Varies by manufacturer | Often contain a mix of proprietary proteins and stabilizers designed for low cross-reactivity and high blocking efficiency.[9] |
-
Optimize Incubation Time and Temperature: Ensure you are incubating the blocking buffer for a sufficient amount of time. A typical starting point is 1-2 hours at room temperature or overnight at 4°C.[11][13][14] Extending the blocking time can sometimes improve its effectiveness.[11]
Step 2: Refine Washing Protocol
Thorough washing is essential to remove unbound reagents and reduce background.[6]
-
Increase Wash Cycles: A good starting point is 3-5 wash cycles after each incubation step.[8][15] If background remains high, try increasing to 5-6 cycles.[16]
-
Optimize Wash Volume: Use a wash volume that is sufficient to cover the entire well surface. A volume of 300-350 µL per well is common for standard 96-well plates.[8][17]
-
Add a Detergent: Including a non-ionic detergent like Tween-20 in your wash buffer can help disrupt weak, non-specific interactions.[4]
| Detergent | Typical Concentration in Wash Buffer | Mechanism |
| Tween-20 | 0.05% - 0.1% (v/v) | A non-ionic detergent that helps block hydrophobic interactions that can cause NSB.[5][7] It is considered a temporary blocker and is most effective when included in all wash solutions.[5][7] |
-
Soak Time: For persistent background issues, you can introduce a short soak step (1-2 minutes) during each wash cycle to help dislodge non-specifically bound material.[7]
Step 3: Titrate Antibody Concentrations
Using excessive amounts of detection antibody is a common cause of high background.[10]
-
Perform a Titration Experiment: It is critical to determine the optimal concentration for your detection antibody. This is done by testing a range of dilutions while keeping the antigen concentration constant. The goal is to find the dilution that provides the best signal-to-noise ratio.
Step 4: Implement Proper Controls
Running the correct controls is essential for identifying the source of the problem.
-
"No Antigen" Control: Coat the plate and block as usual, but add only the sample diluent instead of the 11-trans LTD4 standard or sample. Then, proceed with the detection antibody and substrate steps. A high signal in these wells points directly to non-specific binding of the detection antibody to the plate or blocking agent.
-
"No Detection Antibody" Control: This control helps identify issues with the substrate or plate reader. All steps are performed, but only diluent is added at the detection antibody step. The signal should be negligible.
Experimental Protocols & Visualizations
Protocol: Generic Competitive ELISA for 11-trans LTD4
This protocol outlines the key steps for a competitive ELISA, a common format for small molecules like LTD4. In this format, LTD4 in the sample competes with a fixed amount of labeled LTD4 for binding to a limited number of antibody sites. Thus, the signal is inversely proportional to the amount of LTD4 in the sample.
-
Plate Coating: Coat a 96-well high-binding microplate with an anti-LTD4 capture antibody overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).[14]
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS). Incubate for 1.5-2 hours at room temperature.[13]
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction: Add 50 µL of your 11-trans LTD4 standards or unknown samples to the appropriate wells. Immediately add 50 µL of HRP-conjugated 11-trans LTD4 to all wells. Incubate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Aspirate the solution and wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.[16]
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well to stop the reaction. The color will change from blue to yellow.[18]
-
Read Plate: Measure the optical density (OD) at 450 nm within 30 minutes of adding the stop solution.[19]
Troubleshooting Flowchart
Use this flowchart to diagnose the cause of high non-specific binding.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 3. Increase ELISA Accuracy: The Role of Blocking Buffers Clinisciences [clinisciences.com]
- 4. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 5. bosterbio.com [bosterbio.com]
- 6. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. biocompare.com [biocompare.com]
- 8. biocompare.com [biocompare.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. iacld.com [iacld.com]
- 11. arp1.com [arp1.com]
- 12. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 13. malariaresearch.eu [malariaresearch.eu]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. bosterbio.com [bosterbio.com]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. ELISA Washing Steps - Creative Diagnostics [creative-diagnostics.com]
- 18. file.elabscience.com [file.elabscience.com]
- 19. assaygenie.com [assaygenie.com]
Validation & Comparative
A Comparative Guide: 11-trans Leukotriene D4 vs. Leukotriene D4 Biological Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological potency of 11-trans Leukotriene D4 (11-trans LTD4) and its isomer, Leukotriene D4 (LTD4). The information presented is supported by experimental data to assist researchers in selecting the appropriate molecule for their studies.
Introduction
Leukotriene D4 (LTD4) is a potent inflammatory mediator of the cysteinyl leukotriene (CysLT) family, playing a crucial role in the pathophysiology of asthma and other allergic diseases.[1] It exerts its effects primarily through the high-affinity cysteinyl leukotriene receptor 1 (CysLT1).[2][3] this compound is a geometric isomer of LTD4. This guide will compare the biological potency of these two molecules based on key performance indicators such as receptor binding affinity, induction of smooth muscle contraction, and calcium mobilization.
Data Presentation
The following table summarizes the quantitative data on the biological potency of this compound and Leukotriene D4.
| Parameter | This compound | Leukotriene D4 | Reference Tissue/Cell |
| Receptor Binding Affinity (Ki) | Data not available | ~0.9 nM (Ki for [3H]LTD4) | Guinea Pig Lung Membranes |
| Smooth Muscle Contraction (EC50) | ~4-10 times less potent than LTD4 | 1.8 nM | Human Trachea |
| 1.7 nM | Human Bronchus[4] | ||
| Calcium Mobilization (EC50) | Data not available | 1-3 nM | Rat Basophilic Leukemia (RBL-1) Cells[5] |
Biological Potency Comparison
Receptor Binding Affinity:
Smooth Muscle Contraction:
Leukotriene D4 is a potent bronchoconstrictor.[4] Studies on isolated human airway smooth muscle have shown that LTD4 induces contraction with EC50 values of 1.8 nM in the trachea and 1.7 nM in the bronchus.[4] In comparison, this compound is significantly less potent, exhibiting approximately 10-25% of the contractile activity of LTD4 on guinea pig ileum, trachea, and lung parenchyma. This indicates that a 4 to 10-fold higher concentration of 11-trans LTD4 is required to elicit the same level of smooth muscle contraction as LTD4.
Calcium Mobilization:
Activation of the CysLT1 receptor by LTD4 leads to an increase in intracellular calcium concentration ([Ca2+]i), a key second messenger in cellular signaling.[6][7] In rat basophilic leukemia (RBL-1) cells, LTD4 induces calcium mobilization with an EC50 value in the range of 1-3 nM.[5] Specific EC50 values for calcium mobilization induced by 11-trans LTD4 are not available in the current literature, but based on its overall lower potency, it is expected to be a less potent inducer of calcium mobilization than LTD4.
Signaling Pathways
Both Leukotriene D4 and, presumably, this compound, exert their effects through the CysLT1 receptor, a G-protein coupled receptor (GPCR). The binding of the ligand to the CysLT1 receptor initiates a downstream signaling cascade.
Caption: CysLT1 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a general guideline for a competitive radioligand binding assay to determine the binding affinity of unlabeled ligands (e.g., 11-trans LTD4 and LTD4) to the CysLT1 receptor.
Caption: Experimental Workflow for Radioligand Binding Assay.
Detailed Steps:
-
Membrane Preparation: Prepare a membrane fraction from a cell line or tissue known to express the CysLT1 receptor.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [3H]-LTD4).
-
Competition: To separate wells, add increasing concentrations of the unlabeled competitor ligands (11-trans LTD4 and LTD4).
-
Equilibration: Incubate the plates at a controlled temperature for a sufficient time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Smooth Muscle Contraction Assay
This protocol outlines a general procedure for measuring the contractile response of isolated smooth muscle tissue to leukotrienes.
Caption: Experimental Workflow for Smooth Muscle Contraction Assay.
Detailed Steps:
-
Tissue Preparation: Dissect and prepare smooth muscle strips (e.g., from guinea pig trachea or human bronchus) of appropriate dimensions.
-
Mounting: Mount the tissue strips in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Transducer Connection: Attach one end of the tissue to a fixed point and the other to an isometric force transducer to measure changes in tension.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period until a stable baseline is achieved.
-
Agonist Addition: Add cumulative concentrations of 11-trans LTD4 or LTD4 to the organ bath, allowing the contractile response to reach a plateau at each concentration.
-
Recording: Continuously record the isometric tension throughout the experiment.
-
Data Analysis: Plot the contractile response (as a percentage of the maximum response) against the agonist concentration to generate a concentration-response curve. The EC50 value, the concentration that produces 50% of the maximal response, can then be determined.
Conclusion
The available experimental data consistently demonstrates that Leukotriene D4 is a significantly more potent biological agonist than its isomer, this compound. This difference in potency is evident in its ability to induce smooth muscle contraction and is likely due to a higher binding affinity for the CysLT1 receptor. Researchers should consider the substantial difference in biological activity when selecting between these two molecules for their studies. For experiments requiring high potency and a strong physiological response mediated by the CysLT1 receptor, Leukotriene D4 is the superior choice. This compound may be useful as a weaker agonist or for studies investigating the structural requirements for CysLT1 receptor activation.
References
- 1. pnas.org [pnas.org]
- 2. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene receptors as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological study of the contractile activity of leukotriene C4 and D4 on isolated human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene D4-induced homologous desensitization of calcium mobilization in rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of leukotriene D4 on guinea pig tracheal smooth muscle cells: roles of Ca++ influx and intracellular Ca++ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Leukotrienes and airway smooth muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]
11-trans Leukotriene D4 vs. Leukotriene D4: A Comparative Analysis of Receptor Binding Affinity
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a detailed comparison of the binding affinity of 11-trans Leukotriene D4 (11-trans LTD4) and its parent compound, Leukotriene D4 (LTD4), for the Cysteinyl Leukotriene Receptor 1 (CysLT1).
Leukotriene D4 is a potent inflammatory mediator, playing a crucial role in the pathophysiology of asthma and other allergic diseases by binding to the CysLT1 receptor.[1][2] Its geometric isomer, this compound, is known to be significantly less active biologically. This guide delves into the quantitative differences in their receptor binding affinity, providing supporting experimental data and methodologies.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a key determinant of its biological potency. This is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity.
| Compound | Receptor | Cell/Tissue Type | Binding Affinity (Kd/Ki) | Reference |
| Leukotriene D4 (LTD4) | CysLT1 | Human THP-1 cell membranes | Kd = 0.47 nM | [3] |
| CysLT1 | Guinea pig lung membranes | Kd = 5-9.7 nM | [4] | |
| This compound | CysLT1 | Guinea pig lung membranes | Lower affinity than LTD4 (inferred from bioactivity) | [5] |
Key Findings:
Signaling Pathway and Binding Comparison
The differential binding affinities of LTD4 and 11-trans LTD4 for the CysLT1 receptor translate into a significant difference in their ability to initiate downstream signaling cascades that lead to inflammatory responses.
Figure 1. Comparative binding of LTD4 and 11-trans LTD4 to the CysLT1 receptor and subsequent signaling.
Experimental Protocols
The determination of binding affinities for LTD4 and the comparison with 11-trans LTD4 can be achieved through a competitive radioligand binding assay. Below is a representative protocol based on established methodologies.
Radioligand Binding Assay for CysLT1 Receptor
Objective: To determine and compare the binding affinities of Leukotriene D4 and this compound for the CysLT1 receptor in guinea pig lung membranes.
Materials:
-
[³H]-Leukotriene D4 (radioligand)
-
Unlabeled Leukotriene D4
-
Unlabeled this compound
-
Guinea pig lung tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl₂
-
Bovine Serum Albumin (BSA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen guinea pig lung tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the crude membrane fraction.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes containing:
-
A fixed concentration of [³H]-LTD4 (typically near its Kd value).
-
Increasing concentrations of unlabeled LTD4 or 11-trans LTD4 (for competition curves).
-
Aliquots of the membrane preparation.
-
Assay buffer (50 mM Tris-HCl, pH 7.4, containing MgCl₂ and BSA) to a final volume.
-
-
For determining total binding, omit the unlabeled ligand.
-
For determining non-specific binding, include a high concentration of unlabeled LTD4.
-
Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the concentration of the unlabeled ligand.
-
Analyze the competition curves using non-linear regression to determine the IC₅₀ values (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2. Experimental workflow for the competitive radioligand binding assay.
Conclusion
The available evidence strongly indicates that Leukotriene D4 has a significantly higher binding affinity for the CysLT1 receptor compared to its 11-trans isomer. This difference in receptor binding is the molecular basis for the observed disparity in their biological activities. For researchers in drug discovery, the stereochemistry of the 11-double bond is a critical determinant for potent CysLT1 receptor agonism. Future studies employing direct comparative binding assays would be beneficial to precisely quantify the binding affinity of this compound and further elucidate the structure-activity relationship at the CysLT1 receptor.
References
- 1. Leukotriene receptors as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of leukotriene-induced contractions of guinea pig airways: leukotriene C4 has a potent direct action whereas leukotriene B4 acts indirectly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of leukotriene D4 on guinea pig tracheal smooth muscle cells: roles of Ca++ influx and intracellular Ca++ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of leukotriene B4 and D4 effects on human eosinophil and neutrophil motility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 11-trans Leukotriene D4 and Other Cysteinyl Leukotrienes in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteinyl leukotrienes (CysLTs), comprising leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent lipid mediators derived from arachidonic acid that play a pivotal role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis.[1] These molecules exert their effects by activating specific G protein-coupled receptors, primarily CysLT1R and CysLT2R.[2][3] The geometric isomer of LTD4, 11-trans Leukotriene D4 (11-trans-LTD4), has also been identified and, while less studied, exhibits biological activity that warrants a comparative analysis to understand its potential role in inflammatory processes. This guide provides an objective comparison of 11-trans-LTD4 with other CysLTs, supported by experimental data, to aid researchers and drug development professionals in their understanding of these inflammatory mediators.
Comparative Biological Activity
The biological potency of CysLTs is determined by their affinity for CysLT receptors and their ability to elicit downstream signaling events. The available data, primarily from ex vivo smooth muscle contraction assays, indicates that 11-trans-LTD4 is a less potent agonist compared to its cis-isomer, LTD4.
Receptor Binding Affinity and Potency
Direct comparative data on the binding affinities (Ki or IC50 values) of 11-trans-LTD4 at CysLT1 and CysLT2 receptors are not extensively available in the current literature. However, functional assays provide insights into its relative potency.
For the canonical CysLTs, the rank order of potency at CysLT1R is generally LTD4 > LTC4 > LTE4, while at CysLT2R, it is LTC4 = LTD4 > LTE4.[2][3][4]
Table 1: Comparative Potency of Cysteinyl Leukotrienes in Smooth Muscle Contraction Assays
| Compound | Assay System | Parameter | Value | Reference |
| 11-trans-LTD4 | Guinea Pig Trachea | ED50 | 12-60 nM | MedChemExpress |
| LTD4 | Guinea Pig Trachea | ED50 | 0.77 nM | European Journal of Pharmacology |
| 11-trans-LTC4 | Guinea Pig Ileum (Radioligand Binding) | pKi | 6.58 | Cayman Chemical[5] |
| LTC4 | Guinea Pig Ileum (Radioligand Binding) | pKi | 6.42 | Cayman Chemical[5] |
| 11-trans-LTC4 | Guinea Pig Parenchyma & Ileum Contraction | Potency | Nearly equipotent to LTC4 | Cayman Chemical[5] |
| 11-trans-LTE4 | Guinea Pig Ileum Contraction | Potency | Equipotent to LTE4 | Cayman Chemical[6] |
Note: ED50 is the effective concentration for 50% of the maximal response. pKi is the negative logarithm of the inhibitory constant (Ki).
From the available data, 11-trans-LTD4 retains approximately 10-25% of the potency of LTD4 in contracting guinea pig ileum, trachea, and parenchyma. In contrast, 11-trans-LTC4 and 11-trans-LTE4 exhibit potencies that are nearly equivalent to their respective cis-isomers in certain smooth muscle preparations.[5][6]
Signaling Pathways
CysLTs mediate their pro-inflammatory effects through the activation of CysLT1 and CysLT2 receptors, which are G protein-coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular signaling events.
-
CysLT1R: Primarily couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway ultimately leads to smooth muscle contraction, increased vascular permeability, and cellular activation.
-
CysLT2R: Also couples to Gq/11 and can mediate similar downstream effects as CysLT1R. The signaling pathways activated by 11-trans-LTD4 are presumed to be similar to those of LTD4, albeit with a lower efficacy due to its reduced potency.
Cysteinyl Leukotriene Signaling Pathway
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize and compare the activities of CysLTs.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
Objective: To measure the inhibitory constant (Ki) of 11-trans-LTD4 and other CysLTs for CysLT1 and CysLT2 receptors.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the target receptor (CysLT1R or CysLT2R) are isolated by homogenization and centrifugation.[2]
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]LTD4) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled competitor ligand (11-trans-LTD4, LTC4, LTD4, or LTE4).
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[2]
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
References
- 1. Cysteinyl leukotriene receptor 2 - Wikipedia [en.wikipedia.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and functional aspects of human cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene- and histamine-induced increases in vascular permeability and interstitial transport in the skin. - COPSAC [copsac.com]
- 6. giffordbioscience.com [giffordbioscience.com]
Comparative Analysis of 11-trans Leukotriene D4 Effects Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of 11-trans Leukotriene D4 (11-trans-LTD4) on various cell types. Due to the limited direct experimental data available for 11-trans-LTD4, this comparison leverages its known relative potency to the well-characterized Leukotriene D4 (LTD4). Experimental evidence indicates that 11-trans-LTD4, a geometric isomer of LTD4, retains approximately 10-25% of the biological potency of LTD4. This guide will, therefore, extrapolate the potential effects of 11-trans-LTD4 based on established quantitative data for LTD4 across key cell lineages implicated in inflammatory and physiological processes.
Introduction to this compound
Leukotriene D4 (LTD4) is a potent lipid mediator of inflammation and allergic reactions, belonging to the cysteinyl leukotriene family. Its isomer, 11-trans-LTD4, is also biologically active, though to a lesser extent. Both molecules exert their effects primarily through the cysteinyl leukotriene receptor 1 (CysLT1). Understanding the comparative effects of these isomers on different cell types is crucial for designing targeted therapeutics for a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.
Quantitative Comparison of Leukotriene Effects
The following table summarizes the quantitative effects of LTD4 on various cell types. The estimated effective concentrations for 11-trans-LTD4 are calculated based on its 10-25% relative potency to LTD4.
| Cell Type | Biological Response | Agonist | Effective Concentration (EC50 or effective dose) | Estimated Effective Concentration for 11-trans-LTD4 |
| Smooth Muscle Cells | ||||
| Human Bronchial Smooth Muscle | Contraction | LTD4 | 1.7 nM | 6.8 - 17 nM |
| Human Tracheal Smooth Muscle | Contraction | LTD4 | 1.8 nM | 7.2 - 18 nM |
| Guinea Pig Trachea | Contraction | 11-trans-LTD4 | 12-60 nM | N/A |
| Immune Cells | ||||
| Human Eosinophils | Chemotaxis | LTD4 | Threshold at 0.1 nM | Threshold at 0.4 - 1 nM |
| Human Monocytes | Chemotaxis | LTD4 | Induces chemotaxis (specific EC50 not available) | Expected to be less potent |
| Human B Lymphocytes | Immunoglobulin (IgE, IgG) Production | LTD4 | Picomolar concentrations enhance production | Expected to be less potent |
| Endothelial Cells | ||||
| Human Endothelial Cells (EA.hy926) | Migration | LTD4 | Significantly stimulates migration (specific EC50 not available) | Expected to be less potent |
| Fibroblasts | ||||
| Human Lung Fibroblasts | Potentiation of Chemotaxis | LTD4 | Concentration-dependent potentiation | Expected to be less potent |
| Human Skin Fibroblasts | Proliferation (in the presence of indomethacin) | LTD4 | 0.1 nM - 0.1 µM | 0.4 nM - 1 µM |
Signaling Pathways of Leukotriene D4
LTD4 mediates its diverse cellular effects primarily through the G-protein coupled receptor, CysLT1. Activation of this receptor initiates a cascade of intracellular signaling events. The following diagram illustrates the principal signaling pathways activated by LTD4. Given that 11-trans-LTD4 also acts via CysLT1, it is presumed to activate the same pathways, albeit with lower potency.
Caption: LTD4 signaling through the CysLT1 receptor.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Isolated Organ Bath for Smooth Muscle Contraction
This protocol is used to measure the contractile response of isolated smooth muscle tissue to leukotrienes.
Workflow Diagram:
Caption: Experimental workflow for isolated organ bath assay.
Methodology:
-
Tissue Preparation: Smooth muscle tissues (e.g., guinea pig trachea, human bronchus) are dissected and cut into rings or strips.
-
Mounting: The tissue is mounted in an organ bath chamber containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.
-
Agonist Addition: Cumulative concentrations of LTD4 or 11-trans-LTD4 are added to the organ bath.
-
Data Recording: The isometric contraction of the smooth muscle is recorded using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated.
Boyden Chamber Assay for Cell Migration
This assay is used to quantify the chemotactic response of cells to leukotrienes.
Methodology:
-
Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane. The lower chamber is filled with a medium containing the chemoattractant (LTD4 or 11-trans-LTD4).
-
Cell Seeding: The cells to be tested (e.g., eosinophils, endothelial cells) are placed in the upper chamber.
-
Incubation: The chamber is incubated for a specific period to allow the cells to migrate through the pores of the membrane towards the chemoattractant.
-
Cell Staining and Quantification: The cells that have migrated to the lower surface of the membrane are fixed, stained, and counted under a microscope.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation by leukotrienes.
Methodology:
-
Cell Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM), which can cross the cell membrane.
-
De-esterification: Inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm.
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorometer or a fluorescence microscope.
-
Agonist Stimulation: LTD4 or 11-trans-LTD4 is added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity upon agonist addition is recorded over time. The ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.
Conclusion
This compound exhibits a range of biological activities on various cell types, qualitatively similar to its more potent isomer, LTD4. Its effects, including smooth muscle contraction, immune cell chemotaxis, and modulation of endothelial and fibroblast function, are mediated through the CysLT1 receptor. The approximately four- to ten-fold lower potency of 11-trans-LTD4 compared to LTD4 is a critical consideration for researchers and drug development professionals. The experimental protocols and signaling pathway information provided in this guide offer a framework for further investigation into the nuanced roles of leukotriene isomers in health and disease.
The Role of Cysteinyl Leukotrienes in Gauging Disease Severity: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the utility of cysteinyl leukotrienes, particularly urinary leukotriene E4, as biomarkers for assessing the severity of inflammatory diseases such as asthma and allergic rhinitis. This guide provides a comparative analysis with other established biomarkers, supported by experimental data and detailed methodologies.
While the direct correlation of 11-trans Leukotriene D4 (11-trans LTD4) levels with disease severity is not extensively documented in current scientific literature, its parent compounds, the cysteinyl leukotrienes (CysLTs), have emerged as significant biomarkers in inflammatory diseases. This guide focuses on the collective role of CysLTs (LTC4, LTD4, and LTE4), with a particular emphasis on urinary LTE4, and compares their performance against other key inflammatory markers.
Cysteinyl leukotrienes are potent lipid mediators synthesized from arachidonic acid via the 5-lipoxygenase pathway. They play a crucial role in the pathophysiology of allergic and inflammatory conditions by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophilic inflammation. Of the CysLTs, LTE4 is the most stable metabolite, and its concentration in urine is considered a reliable indicator of systemic CysLT production.[1]
Comparative Analysis of Biomarkers for Disease Severity
The assessment of disease severity in inflammatory conditions like asthma and allergic rhinitis often relies on a combination of clinical evaluation and objective biomarkers. This section provides a comparative overview of urinary LTE4 against two other widely used biomarkers: blood eosinophil count and fractional exhaled nitric oxide (FeNO).
| Biomarker | Disease | Correlation with Severity | Key Findings |
| Urinary Leukotriene E4 (uLTE4) | Asthma | Positive | Elevated uLTE4 levels are associated with more severe asthma, lower lung function, and increased risk of exacerbations.[2][3] Multivariate analyses have shown that uLTE4 levels are significantly associated with blood eosinophil counts and FeNO levels.[4] In children, higher uLTE4 levels are linked to an increased risk of developing asthma and allergic rhinitis.[5][6] |
| Allergic Rhinitis | Positive | Studies have shown an association between higher uLTE4 levels and the presence of allergic rhinitis, particularly in patients with co-existing asthma and aspirin (B1665792) sensitivity.[7] | |
| Blood Eosinophil Count | Asthma | Positive | A well-established biomarker for type 2 inflammation in asthma. Higher blood eosinophil counts are correlated with more severe disease, increased exacerbation rates, and responsiveness to corticosteroid and biologic therapies.[8][9] |
| Allergic Rhinitis | Positive | Elevated blood eosinophil counts are a characteristic feature of allergic rhinitis and are associated with symptom severity. | |
| Fractional Exhaled Nitric Oxide (FeNO) | Asthma | Positive | FeNO is a non-invasive marker of eosinophilic airway inflammation. Elevated FeNO levels are associated with asthma diagnosis, prediction of corticosteroid response, and an increased risk of exacerbations.[10][11] FeNO levels have been shown to correlate with blood eosinophil counts and asthma control test (ACT) scores.[8][12] |
Quantitative Data Summary
The following tables summarize quantitative data from studies directly comparing the correlation of urinary LTE4, blood eosinophils, and FeNO with asthma severity parameters.
Table 1: Correlation of Biomarkers with Asthma Severity Markers
| Biomarker | Parameter | Correlation Coefficient (r) | p-value | Reference |
| Urinary LTE4 | FEV1% predicted | -0.25 | <0.01 | [4] |
| Blood Eosinophils | FEV1% predicted | -0.31 | <0.001 | [8] |
| FeNO | FEV1% predicted | -0.353 | 0.001 | [12] |
| Urinary LTE4 | Asthma Control Test (ACT) Score | -0.28 | <0.01 | [4] |
| Blood Eosinophils | Asthma Control Test (ACT) Score | -0.42 | <0.001 | [3] |
| FeNO | Asthma Control Test (ACT) Score | -0.648 | <0.001 | [12] |
Table 2: Multivariate Analysis of Factors Affecting Urinary LTE4 Levels in Asthmatics
| Variable | Coefficient | Standard Error | p-value | Reference |
| Blood Eosinophil Count | 0.35 | 0.08 | <0.001 | [4] |
| FeNO | 0.29 | 0.07 | <0.001 | [4] |
| Aspirin Hypersensitivity | 0.42 | 0.11 | <0.001 | [4] |
Experimental Protocols
Detailed methodologies for the quantification of the discussed biomarkers are crucial for reproducible research and clinical application.
Measurement of Urinary Leukotriene E4 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and specificity for the quantification of LTE4 in urine.
-
Sample Preparation:
-
A known amount of a stable isotope-labeled internal standard (e.g., LTE4-d5) is added to a urine sample.
-
The sample is acidified (e.g., with acetic acid) to a pH of approximately 4.0.
-
Solid-phase extraction (SPE) is performed using a C18 cartridge to purify and concentrate the leukotrienes. The cartridge is washed with a low-organic solvent, and the analytes are eluted with a high-organic solvent (e.g., methanol (B129727) or acetonitrile).
-
The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: The reconstituted sample is injected onto a reverse-phase C18 column. A gradient elution is typically used with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
Mass Spectrometry: The column effluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.
-
Quantification: The analysis is performed in the selected reaction monitoring (SRM) mode. The precursor-to-product ion transitions for both LTE4 and the internal standard are monitored. The concentration of LTE4 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of LTE4.
-
Blood Eosinophil Count
The absolute eosinophil count can be determined using automated hematology analyzers or by manual counting.
-
Sample Collection: Whole blood is collected in a tube containing an anticoagulant (e.g., EDTA).
-
Automated Counting:
-
The blood sample is processed by an automated hematology analyzer.
-
These instruments use a combination of electrical impedance and/or flow cytometry with specific reagents to differentiate and count the various types of white blood cells, including eosinophils.
-
-
Manual Counting:
-
A blood smear is prepared on a microscope slide and stained with a specific stain (e.g., Wright-Giemsa stain) that allows for the differentiation of white blood cells.
-
Eosinophils are identified by their characteristic bilobed nucleus and large, eosinophilic (red-orange) granules in the cytoplasm.
-
A differential count of 100 white blood cells is performed under a microscope, and the percentage of eosinophils is determined.
-
The absolute eosinophil count is calculated by multiplying the percentage of eosinophils by the total white blood cell count.
-
Fractional Exhaled Nitric Oxide (FeNO) Measurement
FeNO is measured in exhaled breath using a chemiluminescence analyzer according to the American Thoracic Society (ATS) and European Respiratory Society (ERS) guidelines.[2]
-
Patient Preparation: The patient should be instructed to avoid smoking, eating, and drinking for at least one hour before the measurement.
-
Measurement Procedure:
-
The patient inhales to total lung capacity through the device's mouthpiece, which contains a filter to remove ambient nitric oxide.
-
The patient then exhales steadily and completely into the device at a constant flow rate (typically 50 mL/s for adults) for a specified duration (e.g., 10 seconds).
-
The device provides visual feedback to help the patient maintain the correct expiratory flow.
-
The analyzer measures the concentration of nitric oxide in the exhaled air in parts per billion (ppb).
-
The measurement is typically repeated two to three times to ensure reproducibility.
-
Visualizations
Leukotriene Signaling Pathway
Caption: Simplified signaling pathway of leukotriene biosynthesis and receptor activation.
Experimental Workflow for Biomarker Quantification
Caption: General experimental workflow for biomarker quantification from sample collection to clinical interpretation.
References
- 1. Urinary Leukotriene E4 as a Biomarker of Exposure, Susceptibility, and Risk in Asthma: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary Leukotriene E4 and Prostaglandin D2 Metabolites Increase in Adult and Childhood Severe Asthma Characterized by Type 2 Inflammation. A Clinical Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Urinary LTE4 levels as a diagnostic marker for IgE-mediated asthma in preschool children: a birth cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary LTE4 Levels as a Diagnostic Marker for IgE-Mediated Asthma in Preschool Children: A Birth Cohort Study | PLOS One [journals.plos.org]
- 7. Diagnostic Utility of Urinary LTE4 in Asthma, Allergic Rhinitis, Chronic Rhinosinusitis, Nasal Polyps, and Aspirin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Correlation Between Fractional Exhaled Nitric Oxide (FeNO), Blood Eosinophil Count, Immunoglobulin E Levels, and Spirometric Values in Patients With Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fractional exhaled nitric oxide (FeNO): the future of asthma care? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Association Between FeNO, Total Blood IgE, Peripheral Blood Eosinophil and Inflammatory Cytokines in Partly Controlled Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of FeNO in Predicting Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of 11-trans Leukotriene D4: HPLC vs. ELISA
For researchers, scientists, and drug development professionals, the accurate measurement of lipid mediators like 11-trans Leukotriene D4 (11-trans LTD4) is critical for advancing our understanding of inflammatory pathways and developing novel therapeutics. This guide provides a comparative overview of two common analytical methods: High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Performance Comparison
The choice between HPLC and ELISA often depends on the specific requirements of the study, such as the need for high sensitivity, specificity, or throughput. The following table summarizes the typical performance characteristics of each method for the quantification of LTD4.
| Performance Metric | HPLC with UV or Mass Spectrometry Detection | ELISA |
| Sensitivity (LOD) | Typically in the low ng/mL to pg/mL range, depending on the detector. | Generally in the range of 0.1 to 0.2 ng/mL.[1][2] |
| Detection Range | Can be broad, often spanning several orders of magnitude (e.g., 0.2-200 ng/mL for a related leukotriene). | Narrower, typically within one or two orders of magnitude (e.g., 0.31-20 ng/mL).[1][2] |
| Specificity | High, especially with mass spectrometry, allowing for the separation and specific detection of isomers like 11-trans LTD4. | Can be variable. Cross-reactivity with other leukotrienes or related compounds is possible and should be verified for each kit. |
| Precision (CV%) | Intra- and inter-assay CVs are typically <15%. | Intra- and inter-assay CVs are generally <10%.[1] |
| Accuracy (Recovery) | Generally high, often between 85-115%. | Dependent on the kit and matrix, but typically within a similar range to HPLC. |
Methodological Comparison
Beyond quantitative performance, practical considerations such as sample volume, cost, and throughput are crucial in selecting the appropriate analytical method.
| Feature | HPLC | ELISA |
| Principle | Chromatographic separation based on polarity, followed by detection (e.g., UV absorbance or mass spectrometry). | Immunoassay based on the specific binding of an antibody to the target antigen. |
| Sample Volume | Typically requires a larger volume (e.g., 100 µL to 1 mL) for extraction and concentration. | Requires a smaller sample volume, often in the range of 50-100 µL. |
| Sample Throughput | Lower throughput due to serial sample processing. | High throughput, suitable for analyzing many samples simultaneously in a 96-well plate format. |
| Cost per Sample | Higher, due to instrument maintenance, solvent consumption, and the need for skilled operators. | Lower, especially for large numbers of samples. |
| Expertise Required | Requires a skilled operator for method development, troubleshooting, and data analysis. | Relatively simple to perform with basic laboratory skills. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol for LTD4
This protocol is a representative example for the analysis of LTD4 in biological fluids and is based on common practices for eicosanoid analysis.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Acidify the biological sample (e.g., plasma, urine) to a pH of approximately 3.5 with a suitable acid (e.g., 1M HCl).
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the leukotrienes with methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water/acetonitrile/acetic acid) and an organic solvent (e.g., methanol/acetonitrile). The exact gradient will depend on the specific isomers to be separated.
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV detection at a wavelength of 280 nm is suitable for leukotrienes. For higher specificity and sensitivity, tandem mass spectrometry (LC-MS/MS) can be employed.
-
-
Quantification:
-
A standard curve is generated using known concentrations of an authentic LTD4 standard.
-
The concentration of LTD4 in the sample is determined by comparing its peak area to the standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for LTD4
This protocol is a generalized procedure based on commercially available competitive ELISA kits.[1][3]
-
Reagent Preparation:
-
Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions.
-
-
Assay Procedure:
-
Add a specified volume of standard or sample to the wells of the microplate, which has been pre-coated with an antibody specific for LTD4.
-
Add a fixed amount of HRP-conjugated LTD4 to each well. This will compete with the LTD4 in the sample for binding to the antibody.
-
Incubate the plate for a specified time (e.g., 2 hours) at room temperature or 37°C.
-
Wash the plate several times with the wash buffer to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) to each well and incubate for a short period (e.g., 15-30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of LTD4 in the sample.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Quantification:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentration of LTD4 in the samples is determined by interpolating their absorbance values on the standard curve.
-
Visualizing the Methodologies
To further clarify the experimental processes and the biological context of LTD4, the following diagrams are provided.
References
Differentiating 11-trans Leukotriene D4 from its Cis Isomer by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification and quantification of leukotriene isomers are critical for understanding their distinct biological activities and roles in inflammatory pathways. This guide provides a comprehensive comparison of 11-trans Leukotriene D4 and its biologically more potent cis-isomer, Leukotriene D4, focusing on their differentiation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Leukotriene D4 (LTD4) is a potent inflammatory mediator involved in the pathophysiology of asthma and other allergic diseases. Its geometric isomer, this compound (11-trans-LTD4), also exists and exhibits biological activity, albeit generally at a lower potency. The subtle difference in the stereochemistry of the C11 double bond necessitates robust analytical methods to distinguish between these two isomers, ensuring accurate biological assessment and therapeutic monitoring. LC-MS/MS has emerged as the gold standard for this purpose, offering the requisite selectivity and sensitivity.
Comparative Analysis of Leukotriene D4 Isomers
The primary challenge in differentiating 11-trans-LTD4 from LTD4 lies in their identical mass and elemental composition. Therefore, separation prior to mass analysis and/or distinct fragmentation patterns upon collision-induced dissociation (CID) are essential for their unambiguous identification.
Chromatographic Separation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for separating leukotriene isomers. The difference in the three-dimensional structure due to the cis/trans configuration of the double bond at the C11 position leads to slight differences in their interaction with the stationary phase, enabling their chromatographic resolution.
Mass Spectrometric Differentiation
While both isomers will exhibit the same precursor ion mass-to-charge ratio (m/z), the spatial arrangement of atoms can influence the fragmentation pathways upon CID. The stability of the resulting fragment ions can differ, leading to variations in their relative abundances. Although detailed public domain data directly comparing the fragmentation spectra of 11-trans-LTD4 and LTD4 is limited, general principles of eicosanoid fragmentation suggest that differences in the intensities of key product ions can be exploited for their differentiation. Advanced techniques such as ion mobility spectrometry (IMS) and ultraviolet photodissociation (UVPD) can further enhance the separation and generate unique fragments for isomeric differentiation.
Quantitative Data Summary
The following table summarizes the key analytical parameters for the differentiation of 11-trans-LTD4 and LTD4 based on typical LC-MS/MS methodologies.
| Parameter | Leukotriene D4 (LTD4) | This compound (11-trans-LTD4) | Notes |
| Molecular Formula | C₂₅H₄₀N₂O₆S | C₂₅H₄₀N₂O₆S | Identical |
| Monoisotopic Mass | 496.2607 Da | 496.2607 Da | Identical |
| Precursor Ion (m/z) | 495.2534 [M-H]⁻ | 495.2534 [M-H]⁻ | In negative ion mode |
| Expected Retention Time | Slightly later elution | Slightly earlier elution | Relative order may vary based on specific column and mobile phase |
| Key Product Ions (m/z) | Expected common fragments from the cysteinylglycine (B43971) side chain and cleavage along the fatty acid backbone. | Expected common fragments with potential differences in relative abundances compared to LTD4. | Specific diagnostic ions are not definitively established in publicly available literature. |
Experimental Protocols
Below are detailed experimental protocols for the LC-MS/MS analysis of Leukotriene D4 isomers, based on established methods for eicosanoid analysis.
Sample Preparation (from Biological Matrix)
-
Internal Standard Spiking: Spike the sample with a stable isotope-labeled internal standard (e.g., LTD4-d5) to correct for matrix effects and variations in extraction efficiency and instrument response.
-
Protein Precipitation: Add four volumes of ice-cold methanol (B129727) containing an antioxidant (e.g., butylated hydroxytoluene, BHT) to the sample to precipitate proteins.
-
Centrifugation: Vortex the sample and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the leukotrienes with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Tandem Mass Spectrometry (MS/MS) Method
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Precursor Ion (m/z): 495.3
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor for the precursor ion and at least two characteristic product ions. The specific product ions and their optimal collision energies should be determined by infusing pure standards of each isomer.
Visualizing the Workflow and Signaling Context
To better illustrate the experimental process and the biological context of these isomers, the following diagrams are provided.
A Head-to-Head Comparison of 11-trans Leukotriene D4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of prominent 11-trans Leukotriene D4 (LTD4) antagonists, a class of drugs critical in the management of asthma and allergic rhinitis. By competitively blocking the cysteinyl leukotriene 1 (CysLT1) receptor, these agents mitigate the pro-inflammatory effects of LTD4, a potent mediator of bronchoconstriction, airway edema, and mucus production. This document summarizes key performance data, details experimental methodologies for their evaluation, and visualizes the underlying signaling pathway to support research and development in this therapeutic area.
Leukotriene D4 Signaling Pathway and Antagonist Mechanism of Action
Leukotriene D4 exerts its biological effects by binding to the CysLT1 receptor, a G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade that results in the hallmark symptoms of asthma and allergic rhinitis. LTD4 antagonists act by competitively binding to the CysLT1 receptor, thereby preventing the downstream signaling cascade.
Caption: LTD4 signaling and antagonist inhibition.
Quantitative Comparison of LTD4 Antagonists
The following table summarizes the available quantitative data for prominent LTD4 antagonists. It is important to note that direct head-to-head comparisons in single studies are limited, and thus, data is compiled from various sources.
| Antagonist | Target Receptor | Binding Affinity (K_d) | Potency (IC_50) | Selectivity | In Vivo Efficacy Highlights |
| Montelukast | CysLT1 | Not directly reported in comparative studies, but noted to have high affinity.[1] In silico binding affinity score: -10.5 kcal/mol.[2] | 0.122 ± 0.037 µM (for inhibition of 2-MeSADP-induced inositol (B14025) phosphate (B84403) production in P2Y1 expressing cells).[3] | Highly selective for CysLT1 over CysLT2.[3] | Significantly reduced airway eosinophil infiltration, goblet cell hyperplasia, mucus occlusion, and lung fibrosis in a mouse model of asthma.[4] |
| Zafirlukast (B1683622) | CysLT1 | Not directly reported in comparative studies, but noted to have high affinity, approximately equal to montelukast.[1] In silico binding affinity score: -9.8 kcal/mol.[2] | 0.6 µM (for inhibition of LTD4-evoked mucus secretion in guinea-pig trachea).[5] | Highly selective for CysLT1; unable to inhibit [3H]LTC4 binding to CysLT2.[1] | Significantly suppressed ovalbumin-induced mucus secretion in tracheae from sensitized guinea-pigs.[5] |
| Pranlukast (B1678047) | CysLT1 | Lower affinity than montelukast and zafirlukast.[1] In silico binding affinity score: -9.4 kcal/mol.[2] | 0.3 µM (for inhibition of LTD4-evoked mucus secretion in guinea-pig trachea).[5] 0.028 ± 0.013 µM (for inhibition of 2-MeSADP-induced inositol phosphate production in P2Y1 expressing cells).[3] | Selective for CysLT1, but also shows some interaction with the high-affinity site for [3H]LTC4.[1] | Significantly suppressed ovalbumin-induced mucus secretion in tracheae from sensitized guinea-pigs.[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Radioligand Binding Assay for CysLT1 Receptor
This assay determines the binding affinity of antagonist compounds to the CysLT1 receptor.
1. Membrane Preparation:
-
Homogenize tissues (e.g., guinea pig lung parenchyma) or cultured cells expressing the CysLT1 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.[6]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, combine the prepared cell membranes, a constant concentration of a radiolabeled CysLT1 ligand (e.g., [3H]LTD4), and varying concentrations of the unlabeled antagonist.
-
The final reaction volume is typically 200-250 µL.
-
To determine non-specific binding, a parallel set of reactions is prepared containing a high concentration of an unlabeled CysLT1 ligand.
3. Incubation and Filtration:
-
Incubate the reaction plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
4. Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand binding assay workflow.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit LTD4-induced increases in intracellular calcium.
1. Cell Culture and Dye Loading:
-
Culture a suitable cell line endogenously expressing or recombinantly overexpressing the CysLT1 receptor in a 96-well, black-walled, clear-bottom plate.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution (e.g., HBSS with 20 mM HEPES) for 45-60 minutes at 37°C.[7]
-
Wash the cells with the assay buffer to remove excess dye.
2. Compound Incubation:
-
Add varying concentrations of the LTD4 antagonist to the wells and incubate for 15-30 minutes at 37°C.
3. Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading.
-
Inject a solution of LTD4 at a concentration known to elicit a submaximal response (e.g., EC80) into the wells.
-
Immediately begin recording the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for Fluo-4) over time.
4. Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data to the response in the absence of the antagonist (0% inhibition) and the baseline fluorescence (100% inhibition).
-
Plot the percentage of inhibition as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Calcium mobilization assay workflow.
References
- 1. Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti‐leukotriene agents compared to inhaled corticosteroids in the management of recurrent and/or chronic asthma in adults and children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Inter-Laboratory Validation of 11-trans Leukotriene D4 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential parameters and methodologies for the inter-laboratory validation of 11-trans Leukotriene D4 (11-trans-LTD4) quantification. While specific inter-laboratory validation data for 11-trans-LTD4 is not widely published, this document establishes a framework for comparison by presenting harmonized validation principles from regulatory bodies and performance data from analogous leukotriene assays. The focus is on providing objective criteria and experimental protocols to ensure data reliability and reproducibility across different research sites.
Introduction to 11-trans-LTD4 Quantification
11-trans-LTD4 is a geometric isomer of Leukotriene D4 (LTD4), a potent inflammatory mediator in the cysteinyl leukotriene pathway.[1] Accurate and precise quantification of 11-trans-LTD4 is critical for understanding its physiological and pathological roles, particularly in inflammatory diseases such as asthma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of eicosanoids like leukotrienes due to its high selectivity and sensitivity.[2][3][4]
Inter-laboratory validation is crucial to ensure that an analytical method is robust and transferable, providing consistent results regardless of the laboratory, personnel, or equipment.[5] This process is a cornerstone of multi-site clinical trials and collaborative research projects. The principles outlined in this guide are based on established bioanalytical method validation guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8]
Comparative Performance of Leukotriene Quantification Methods
While a dedicated inter-laboratory study for 11-trans-LTD4 is not publicly available, the following table summarizes typical performance data from single-laboratory validations of similar leukotrienes using LC-MS/MS. This data serves as a benchmark for laboratories developing and validating methods for 11-trans-LTD4.
| Performance Parameter | Method A (Leukotriene B4 in Human Plasma) [2] | Method B (Leukotriene B4 in Human Plasma) [3] | Method C (Leukotriene E4 in Human Urine) [4] | Typical Acceptance Criteria |
| Analytical Technique | LC-MS/MS | UFLC-MS/MS | LC-MS/MS | - |
| Lower Limit of Quantification (LLOQ) | 1.0 pg/mL | 0.2 ng/mL | 31 pg/mL | Signal-to-noise ratio > 5; Accuracy ±20%; Precision <20% |
| Linearity (Correlation Coefficient) | Not specified | >0.99 (implied) | >0.99 (implied) | r² ≥ 0.99 |
| Intra-day Precision (%RSD) | < 16% | < 13% | < 15% | < 15% (< 20% at LLOQ) |
| Inter-day Precision (%RSD) | < 13% | < 13% | < 15% | < 15% (< 20% at LLOQ) |
| Accuracy (% Bias or % Recovery) | Not specified | Within ±15% | Within ±15% | Within ±15% of nominal value (±20% at LLOQ) |
| Recovery | Not specified | Not specified | Not specified | Consistent, precise, and reproducible |
| Matrix Effect | Addressed | Addressed | Addressed | Assessed and minimized |
| Stability (Freeze/Thaw, Bench-top) | Assessed | Assessed (Stable for 3 cycles and 6h at RT)[3] | Assessed | Within ±15% of nominal concentration |
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of any successful inter-laboratory validation. Below is a generalized protocol for the quantification of 11-trans-LTD4 in a biological matrix (e.g., plasma) using LC-MS/MS.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract 11-trans-LTD4 from the biological matrix and remove interfering substances.
-
Procedure:
-
Thaw biological samples (e.g., human plasma) on ice.
-
Spike samples with a stable isotope-labeled internal standard (e.g., 11-trans-LTD4-d5) to a final concentration of 1 ng/mL.
-
Acidify the sample with 0.1% formic acid to a pH of approximately 3.
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate 11-trans-LTD4 from its isomers and quantify it using tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
11-trans-LTD4: Precursor Ion (Q1) -> Product Ion (Q3) (e.g., m/z 495.2 -> 177.1)
-
Internal Standard (e.g., 11-trans-LTD4-d5): Precursor Ion (Q1) -> Product Ion (Q3) (e.g., m/z 500.2 -> 177.1)
-
-
Optimization: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity.
-
3. Method Validation Parameters
For a successful inter-laboratory validation, each participating lab must demonstrate acceptable performance for the following parameters, as defined by regulatory guidelines.[6][7]
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.[9] This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates over three separate runs.
-
Calibration Curve: A calibration curve should be generated for each analytical run, consisting of a blank sample, a zero sample, and at least six non-zero concentration standards.[6]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte, evaluated by comparing the response of the analyte in post-extracted spiked samples to the response in a neat solution.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage, long-term storage).[3]
Visualizing Key Processes
To facilitate a clear understanding of the workflows and biological context, the following diagrams are provided.
Caption: Workflow for an Inter-laboratory Method Validation Study.
Caption: Simplified Cysteinyl Leukotriene Signaling Pathway.
Conclusion
The successful inter-laboratory validation of an analytical method for 11-trans-LTD4 is achievable through the rigorous application of established validation principles and a meticulously detailed protocol. While direct comparative data is sparse, the performance of analogous leukotriene assays provides a strong benchmark for success. By adhering to the guidelines for accuracy, precision, selectivity, and stability, research and drug development professionals can ensure the generation of reliable and reproducible data across multiple sites, ultimately enhancing the quality and impact of their work.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
Urinary 11-trans Leukotriene D4's Stable Metabolite, Leukotriene E4, Validated as a Key Biomarker in Inflammatory Airway Diseases
For researchers, scientists, and drug development professionals, the validation of urinary 11-trans Leukotriene D4 (LTD4) as a biomarker is critically linked to the measurement of its stable metabolite, urinary Leukotriene E4 (LTE4). As LTD4 is rapidly converted to LTE4 in vivo, urinary LTE4 serves as a reliable and non-invasive indicator of systemic cysteinyl leukotriene (CysLT) production, which plays a pivotal role in the pathophysiology of asthma and other inflammatory conditions such as aspirin-exacerbated respiratory disease (AERD).
This guide provides a comprehensive comparison of urinary LTE4 with other established biomarkers for inflammatory airway diseases, supported by experimental data and detailed methodologies.
Comparative Performance of Urinary LTE4 as a Biomarker
Urinary LTE4 has demonstrated significant utility in identifying and monitoring inflammatory airway conditions, particularly those driven by type 2 inflammation. Its performance, however, is best understood in comparison to other commonly used biomarkers.
| Biomarker | Sample Type | Principle of Measurement | Performance Characteristics | Application |
| Urinary Leukotriene E4 (uLTE4) | Urine | Mass Spectrometry (LC-MS/MS) or Immunoassay | Elevated in asthma, particularly AERD, and correlates with disease severity. In AERD, a uLTE4 concentration of 800.0 pg/mg creatinine (B1669602) showed a sensitivity of 49% and a specificity of 81% for discriminating from aspirin-tolerant asthma (ATA). | Diagnosis and phenotyping of asthma, particularly AERD. Monitoring response to leukotriene-modifying therapies. |
| Fractional exhaled Nitric Oxide (FeNO) | Exhaled Breath | Chemiluminescence or Electrochemical Analysis | A non-invasive marker of eosinophilic airway inflammation. FeNO cut-offs between 20-30 ppb in adults show sensitivities of 0.69 and specificities of 0.78 for asthma diagnosis. | Diagnosis and monitoring of eosinophilic asthma. Guiding corticosteroid therapy. |
| Blood Eosinophil Count | Blood | Automated Hematology Analyzer or Manual Count | A systemic marker of eosinophilic inflammation. Higher counts are associated with more severe asthma and a better response to certain biologics. | Phenotyping asthma and predicting response to eosinophil-targeting therapies. |
| Serum Periostin | Serum | Immunoassay (ELISA) | A matricellular protein induced by IL-4 and IL-13, reflecting type 2 inflammation. Serum periostin is a strong predictor of airway eosinophilia. | Identifying patients with T2-high asthma who may benefit from targeted therapies. |
Experimental Protocols
Measurement of Urinary Leukotriene E4 by LC-MS/MS
This method provides high sensitivity and specificity for the quantification of urinary LTE4.
1. Sample Preparation:
-
Collect a spot or 24-hour urine sample.
-
To stabilize LTE4, add an antioxidant and a metal ion chelating agent.
-
Centrifuge the urine sample to remove any particulate matter.
-
An internal standard, such as LTE4-d3, is added to the supernatant for accurate quantification.
2. Solid-Phase Extraction (SPE):
-
The urine sample is passed through an SPE cartridge (e.g., Empore membrane disks) to isolate LTE4 and the internal standard from the urine matrix.
-
The cartridge is washed to remove interfering substances.
-
LTE4 and the internal standard are then eluted with an appropriate solvent.
3. LC-MS/MS Analysis:
-
The reconstituted extract is injected into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
A column-switching strategy can be employed for on-line enrichment and removal of contaminants.
-
The analysis is performed in the selected reaction monitoring (SRM) mode for high specificity.
-
A calibration curve is generated using standards of known LTE4 concentrations to quantify the analyte in the urine samples.
Signaling Pathways and Experimental Workflows
Leukotriene D4 Signaling Pathway
Leukotriene D4 exerts its pro-inflammatory effects primarily through the high-affinity cysteinyl leukotriene receptor 1 (CysLT1R), a G-protein coupled receptor.
Caption: LTD4 binding to CysLT1R activates downstream signaling cascades.
Upon binding of LTD4, the CysLT1R activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG, along with calcium, activates protein kinase C (PKC). These events trigger downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, ultimately leading to the characteristic features of allergic inflammation such as bronchoconstriction, eosinophil recruitment, and mucus production.
Experimental Workflow for Urinary LTE4 Validation
The validation of urinary LTE4 as a biomarker typically follows a structured workflow from sample collection to data analysis.
Caption: A typical workflow for urinary LTE4 biomarker validation.
This workflow ensures the accurate and reproducible measurement of urinary LTE4, allowing for its validation as a clinical and research biomarker. The process begins with proper sample collection and stabilization, followed by extraction and purification to isolate the analyte. High-precision analysis using LC-MS/MS is then performed, and the data is normalized and statistically analyzed to determine the biomarker's performance characteristics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
